BSJ-04-122
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C15H12ClN5O |
|---|---|
Molekulargewicht |
313.74 g/mol |
IUPAC-Name |
N-[2-[(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]phenyl]prop-2-enamide |
InChI |
InChI=1S/C15H12ClN5O/c1-2-12(22)20-10-5-3-4-6-11(10)21-15-13-9(16)7-17-14(13)18-8-19-15/h2-8H,1H2,(H,20,22)(H2,17,18,19,21) |
InChI-Schlüssel |
LWXOPXNDPRPGMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)NC1=CC=CC=C1NC2=NC=NC3=C2C(=CN3)Cl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unraveling the Core Mechanism of BSJ-04-122: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BSJ-04-122 is a potent and selective covalent dual inhibitor of Mitogen-Activated Protein Kinase Kinase 4 (MKK4) and Mitogen-Activated Protein Kinase Kinase 7 (MKK7). These two kinases are critical components of the c-Jun N-terminal Kinase (JNK) signaling pathway, a cascade often implicated in the pathogenesis of various diseases, including cancer. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function. The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of this compound for its potential therapeutic applications.
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial mediators of cellular responses to a wide array of extracellular stimuli. The JNK pathway, a key branch of the MAPK network, is predominantly activated by stress signals and plays a pivotal role in regulating apoptosis, inflammation, and cell proliferation. MKK4 and MKK7 are the direct upstream activators of JNKs, phosphorylating them on threonine and tyrosine residues. Dysregulation of the JNK pathway has been linked to the progression of numerous cancers, including triple-negative breast cancer (TNBC), making its components attractive targets for therapeutic intervention. This compound has emerged as a valuable chemical probe to investigate the roles of MKK4 and MKK7 and as a potential lead compound for the development of novel anticancer agents.
Mechanism of Action
This compound exerts its inhibitory effect through a covalent binding mechanism. It specifically targets a conserved cysteine residue located in the ATP-binding pocket of both MKK4 and MKK7, leading to irreversible inactivation of the kinases. This covalent interaction confers high potency and prolonged duration of action.
Molecular Interaction
The chemical structure of this compound incorporates a reactive electrophilic group that forms a covalent bond with the thiol side chain of the target cysteine residue. This targeted covalent inhibition strategy provides a significant advantage in terms of selectivity and potency over non-covalent inhibitors.
Signaling Pathway Inhibition
By dually inhibiting MKK4 and MKK7, this compound effectively blocks the phosphorylation and subsequent activation of JNK. This leads to the attenuation of downstream signaling events mediated by the JNK pathway, ultimately impacting cellular processes such as proliferation and survival.[1] A reversible control compound, this compound-R, which lacks the reactive electrophile, has been developed to validate that the observed cellular effects are a direct consequence of the covalent inhibition of MKK4/7 and not due to off-target interactions. This control compound does not inhibit JNK phosphorylation.[2][3]
Quantitative Data
The inhibitory potency and selectivity of this compound have been characterized through various biochemical and cellular assays.
| Target | Assay Type | Metric | Value | Reference |
| MKK4 | LanthaScreen Binding Assay | IC50 | 4 nM | [2][4][5][6][7][8] |
| MKK7 | LanthaScreen Binding Assay | IC50 | 181 nM | [2][4][5][6][7][8] |
Table 1: Biochemical Potency of this compound
| Cell Line | Assay Type | Effect | Concentration | Reference |
| MDA-MB-231 | Western Blot | Inhibition of JNK phosphorylation | 1-10 µM | [5][7] |
| MDA-MB-231 | Cell Viability Assay | Enhanced antiproliferative effect (with JNK-IN-8) | 1.25-20 µM | [5][7] |
Table 2: Cellular Activity of this compound
Experimental Protocols
LanthaScreen™ Eu Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure the binding of the inhibitor to the target kinase.
Materials:
-
MKK4 or MKK7 enzyme
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
This compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplate
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 5 µL of the diluted compound or DMSO (control) to the wells of the microplate.
-
Prepare a 2x kinase/antibody mixture in assay buffer and add 5 µL to each well.
-
Prepare a 2x tracer solution in assay buffer and add 5 µL to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
-
Calculate the emission ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC50 value.
KINOMEscan™ Assay
This is a competitive binding assay used to assess the selectivity of the inhibitor against a large panel of kinases.
Procedure:
-
A proprietary DNA-tagged kinase is incubated with the test compound (this compound) and an immobilized, active-site directed ligand.
-
The amount of kinase bound to the immobilized ligand is measured by quantifying the associated DNA tag using qPCR.
-
The results are reported as the percentage of the kinase that remains bound to the solid support in the presence of the test compound compared to a DMSO control. A lower percentage indicates stronger binding of the compound to the kinase.
Cellular Western Blot for Phospho-JNK
This assay is used to measure the phosphorylation status of JNK in cells treated with this compound.
Materials:
-
MDA-MB-231 cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-JNK, anti-total-JNK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Seed MDA-MB-231 cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or DMSO for 6 hours.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize the phospho-JNK signal to total JNK and the loading control (GAPDH).
Cell Viability Assay
This assay measures the effect of this compound on the proliferation of cancer cells.
Materials:
-
MDA-MB-231 cells
-
This compound
-
JNK inhibitor (e.g., JNK-IN-8)
-
Cell viability reagent (e.g., CellTiter-Glo® or MTT)
-
96-well plate
Procedure:
-
Seed MDA-MB-231 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound alone or in combination with a fixed concentration of a JNK inhibitor.
-
Incubate the cells for 72 hours.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Plot the cell viability against the compound concentration to determine the IC50 values and assess for synergistic effects.
Conclusion
This compound is a well-characterized, potent, and selective covalent dual inhibitor of MKK4 and MKK7. Its mechanism of action, involving the irreversible inhibition of these key kinases in the JNK signaling pathway, has been thoroughly investigated using a suite of biochemical and cellular assays. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of this compound and similar compounds. The targeted inhibition of the MKK4/7-JNK axis represents a promising strategy for the development of novel therapies for cancers and other diseases driven by aberrant JNK signaling. The availability of the reversible control compound, this compound-R, further enhances its utility as a precise pharmacological tool.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. abmole.com [abmole.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling BSJ-04-122: A Covalent Dual Inhibitor of MKK4/7 for Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
BSJ-04-122 is a potent and selective covalent dual inhibitor of Mitogen-Activated Protein Kinase Kinase 4 (MKK4) and MKK7.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action
This compound functions by covalently targeting a conserved cysteine residue located just before the DFG (Asp-Phe-Gly) motif within the kinase domain of MKK4 and MKK7.[2][4] This irreversible binding leads to the inhibition of their kinase activity, thereby blocking the phosphorylation of their downstream target, c-Jun N-terminal kinase (JNK).[1][4][5] The inhibition of the MKK4/7-JNK signaling pathway is a key area of investigation in cancer therapy, as its overexpression has been linked to the tumorigenesis and aggressiveness of various cancers, including breast, prostate, and non-small cell lung cancer.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Value | Target | Reference |
| IC50 | 4 nM | MKK4 | [1][2][3][5] |
| IC50 | 181 nM | MKK7 | [1][2][3][5] |
| Caption: In vitro inhibitory activity of this compound against MKK4 and MKK7. |
| Cell Line | Treatment | Time | Effect | Reference |
| MDA-MB-231 | 5 µM this compound | 6 h | Significant decrease in T183/Y185 pJNK levels | [1][5] |
| MDA-MB-231 | 0, 1.25, 2.5, 5, 10, 20 µM this compound + JNK-IN-8 | 72 h | Enhanced antiproliferative effects | [1][5] |
| Caption: Cellular activity of this compound in MDA-MB-231 triple-negative breast cancer cells. |
Signaling Pathway
The following diagram illustrates the canonical MKK4/7-JNK signaling pathway and the point of intervention by this compound.
Caption: MKK4/7-JNK signaling pathway and this compound inhibition.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Western Blot Analysis for JNK Phosphorylation
This protocol is for assessing the effect of this compound on JNK phosphorylation in a cell line such as MDA-MB-231.
1. Cell Culture and Treatment:
-
Culture MDA-MB-231 cells in appropriate media until they reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 6 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-JNK (T183/Y185) and total JNK overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-JNK signal to the total JNK signal and the loading control.
Caption: Experimental workflow for Western Blot analysis.
Cell Proliferation Assay
This protocol is to assess the antiproliferative effects of this compound, potentially in combination with other inhibitors like JNK-IN-8.
1. Cell Seeding:
-
Seed MDA-MB-231 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of this compound alone or in combination with a fixed concentration of JNK-IN-8. Include a vehicle control.
-
The concentrations for this compound could range from 0 to 20 µM.
3. Incubation:
-
Incubate the cells for a specified period, for example, 72 hours.
4. Viability Assessment:
-
After incubation, assess cell viability using a suitable method such as the MTT, MTS, or a resazurin-based assay.
-
For an MTS assay, add the MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
5. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the drug concentration and calculate the IC50 values using non-linear regression analysis.
Caption: Experimental workflow for a cell proliferation assay.
Conclusion
This compound is a valuable research tool for investigating the MKK4/7-JNK signaling pathway and its role in cancer. Its covalent mechanism of action and dual inhibitory profile provide a potent means to probe the therapeutic potential of targeting these kinases. The experimental protocols and data presented in this guide offer a solid foundation for researchers to incorporate this compound into their studies.
References
BSJ-04-122 Kinase Selectivity Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BSJ-04-122 is a novel, covalent dual inhibitor of Mitogen-Activated Protein Kinase Kinase 4 (MKK4, also known as MAP2K4) and MKK7 (also known as MAP2K7).[1][2][3][4] These two kinases are key components of the c-Jun N-terminal Kinase (JNK) signaling pathway, which is implicated in a variety of cellular processes, including inflammation, apoptosis, and cell proliferation.[5][6] The overexpression and activation of the JNK pathway have been linked to the progression of several diseases, including cancer.[1][4] this compound covalently targets a conserved cysteine residue located just before the DFG motif in the activation loop of MKK4 and MKK7, leading to irreversible inhibition.[2][7] This technical guide provides a comprehensive overview of the kinase selectivity profile of this compound, detailed experimental protocols for its characterization, and a description of its mechanism of action within the JNK signaling pathway.
Data Presentation: Kinase Selectivity Profile
This compound has been characterized as a highly potent and selective inhibitor of MKK4 and MKK7. While it is described as having "excellent kinome selectivity," a comprehensive quantitative dataset from a broad kinome scan is not publicly available in the reviewed literature.[1][2] The primary reported inhibitory activities are summarized in the table below.
| Target Kinase | IC50 (nM) | Description |
| MKK4 (MAP2K4) | 4 | Primary Target |
| MKK7 (MAP2K7) | 181 | Primary Target |
Table 1: In vitro inhibitory potency of this compound against its primary targets.
A competition-based pulldown assay in cells treated with this compound demonstrated high selectivity within the MKK family, with no engagement of MKK1/2/3/5/6 observed.[7] Further mass spectrometry analysis of chymotrypsin-digested protein fragments confirmed that this compound covalently binds to Cys247 in MKK4 and Cys261 in MKK7.[7]
Signaling Pathway
This compound exerts its biological effects by inhibiting the JNK signaling pathway. MKK4 and MKK7 are the direct upstream activators of JNKs. By inhibiting MKK4 and MKK7, this compound prevents the phosphorylation and subsequent activation of JNK. This, in turn, blocks the downstream signaling cascade that would otherwise lead to the activation of transcription factors such as c-Jun, which regulate the expression of genes involved in various cellular responses.
References
- 1. Discovery of Covalent MKK4/7 Dual Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. The bottleneck of JNK signaling: molecular and functional characteristics of MKK4 and MKK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. paulogentil.com [paulogentil.com]
- 7. MKK4 Inhibitors—Recent Development Status and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of BSJ-04-122: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BSJ-04-122 is a potent and selective, covalent dual inhibitor of Mitogen-Activated Protein Kinase Kinase 4 (MKK4) and Mitogen-Activated Protein Kinase Kinase 7 (MKK7).[1][2][3][4][5] As upstream activators of the c-Jun N-terminal Kinases (JNKs), MKK4 and MKK7 are key components of the MAPK signaling pathway, which is implicated in various cellular processes, including proliferation, apoptosis, and stress responses.[1][2][4] Overexpression and activation of the MKK4/7-JNK axis have been associated with the tumorigenesis and aggressiveness of several cancers, including triple-negative breast cancer, prostate cancer, and non-small cell lung cancer, making these kinases attractive targets for therapeutic intervention.[1][2][4] This document provides an in-depth technical overview of the biological activity of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the relevant biological pathways and workflows.
Mechanism of Action
This compound functions as a covalent inhibitor, forming an irreversible bond with its target kinases.[1][2][4] Specifically, it targets a conserved cysteine residue located just upstream of the highly conserved DFG (Asp-Phe-Gly) motif within the activation loop of MKK4 and MKK7.[1][4] This covalent modification leads to the inhibition of the kinase's ability to phosphorylate and activate its downstream substrate, JNK.[4] A reversible control compound, this compound-R, which lacks the reactive acrylamide warhead, has been developed and does not inhibit JNK phosphorylation.
Quantitative Biological Data
The biological activity of this compound has been characterized through various in vitro and cellular assays. The key quantitative findings are summarized in the tables below.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) | Assay Type |
| MKK4 | 4 | Biochemical Kinase Assay |
| MKK7 | 181 | Biochemical Kinase Assay |
Data sourced from multiple commercial suppliers, all referencing the primary publication by Jiang et al., Cell Chemical Biology, 2020.[1][3][5]
Table 2: Cellular Activity
| Cell Line | Assay | Concentration | Duration | Effect |
| MDA-MB-231 | JNK Phosphorylation | 1, 5, 10 µM | 6 hours | Induces robust reduction of JNK phosphorylation.[3] |
| MDA-MB-231 | Antiproliferation | 0-20 µM | 72 hours | Enhanced antiproliferative effects when combined with a JNK inhibitor (JNK-IN-8).[1][3] |
Table 3: Kinase Selectivity
| Assay | Concentration | Results |
| KINOMEscan | 1 µM | 26 kinases, including MKK4 and MKK7, showed >80% inhibition. |
| Cellular Selectivity | Not specified | No significant inhibition of p38, ERK1/2, or ERK5 phosphorylation. |
Note on Selectivity: While this compound is a potent MKK4/7 inhibitor, kinome-wide screening indicates that it can inhibit other kinases at a concentration of 1 µM. However, in a cellular context, it demonstrates high selectivity for the MKK4/7-JNK signaling axis over other MAPK pathways.
Signaling Pathway
This compound targets the MAPK signaling cascade. A simplified representation of this pathway, highlighting the point of intervention by this compound, is provided below.
Experimental Protocols
The following sections describe the general methodologies for the key experiments used to characterize the biological activity of this compound. For detailed, step-by-step protocols, readers are directed to the supplementary information of the primary publication: Jiang et al., 2020, Cell Chemical Biology, 27(12), 1553-1560.e8.
In Vitro Kinase Assay (Biochemical)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MKK4 and MKK7.
General Protocol:
-
Recombinant MKK4 or MKK7 enzyme is incubated with varying concentrations of this compound in a suitable kinase buffer.
-
The kinase reaction is initiated by the addition of ATP and a substrate (e.g., a kinase-dead form of JNK).
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as:
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assays: Using commercial kits that measure the amount of ATP remaining after the kinase reaction (e.g., ADP-Glo™).
-
Fluorescence-based assays: Using phospho-specific antibodies in an ELISA or other fluorescence detection format.
-
-
IC50 values are calculated by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular JNK Phosphorylation Assay (Western Blot)
Objective: To assess the ability of this compound to inhibit the phosphorylation of JNK in a cellular context.
General Protocol:
-
MDA-MB-231 cells (or other suitable cell lines) are seeded in multi-well plates and allowed to adhere.
-
Cells are treated with various concentrations of this compound for a specified duration (e.g., 6 hours).
-
Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
The protein concentration of the cell lysates is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated JNK (p-JNK).
-
The membrane is also probed with a primary antibody for total JNK as a loading control.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
The intensity of the p-JNK bands is quantified and normalized to the total JNK bands to determine the dose-dependent inhibition.
Antiproliferative Assay
Objective: To evaluate the effect of this compound on the proliferation of cancer cells.
General Protocol:
-
MDA-MB-231 cells are seeded in 96-well plates at a low density.
-
After allowing the cells to attach, they are treated with a serial dilution of this compound, alone or in combination with a JNK inhibitor.
-
The cells are incubated for a prolonged period (e.g., 72 hours) to allow for multiple cell divisions.
-
Cell viability is assessed using one of several common methods:
-
MTT or MTS assay: A tetrazolium salt is added to the wells, which is converted by metabolically active cells into a colored formazan product. The absorbance is measured to determine the number of viable cells.
-
CellTiter-Glo® assay: This assay measures the amount of ATP present, which is an indicator of metabolically active cells.
-
Crystal violet staining: The cells are fixed and stained with crystal violet, which binds to proteins and DNA. The dye is then solubilized, and the absorbance is measured.
-
-
The results are expressed as a percentage of the viability of untreated control cells, and dose-response curves are generated to determine the GI50 (concentration for 50% growth inhibition).
Experimental Workflow
The general workflow for the discovery and characterization of this compound is depicted in the diagram below.
In Vivo Activity
Based on a comprehensive search of the public scientific literature, there is currently no published data on the in vivo biological activity of this compound, including its pharmacokinetics, pharmacodynamics, or efficacy in animal models.
Conclusion
This compound is a valuable research tool for investigating the roles of MKK4 and MKK7 in the JNK signaling pathway. It exhibits high potency against its primary targets and demonstrates on-target activity in cellular models. Its covalent mechanism of action makes it a useful probe for studying the consequences of sustained MKK4/7 inhibition. Further studies are warranted to explore its therapeutic potential, particularly in the context of cancers that are dependent on the JNK signaling pathway, and to characterize its in vivo properties.
References
An In-depth Technical Guide to BSJ-04-122 Target Engagement Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the target engagement studies for BSJ-04-122, a covalent dual inhibitor of Mitogen-activated protein kinase kinase 4 (MKK4) and Mitogen-activated protein kinase kinase 7 (MKK7). The information presented herein is intended to equip researchers with the necessary details to understand and potentially replicate key findings related to this compound.
Introduction
This compound is a significant chemical probe for investigating the MKK4/7 signaling pathways.[1] It functions as a covalent inhibitor, offering high potency and selectivity, making it a valuable tool for studying the roles of MKK4 and MKK7 in various cellular processes, including cancer. This guide will delve into the quantitative data, experimental methodologies, and the underlying signaling pathways associated with this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various target engagement and cellular assays performed with this compound.
| Target | Assay | Parameter | Value | Reference |
| MKK4 | Biochemical | IC50 | 4 nM | [2][3][4] |
| MKK7 | Biochemical | IC50 | 181 nM | [2][3][4] |
| Cell Line | Assay | Parameter | Concentration | Incubation Time | Result | Reference |
| MDA-MB-231 | Western Blot | pJNK (T183/Y185) | 5 µM | 6 h | Significant decrease | [4][5] |
| MDA-MB-231 | Cell Proliferation | Antiproliferative Effect | 0-20 µM | 72 h | Enhanced with JNK-IN-8 | [4] |
Signaling Pathway
This compound targets MKK4 and MKK7, which are upstream kinases in the c-Jun N-terminal kinase (JNK) signaling pathway. MKK4 and MKK7 directly phosphorylate and activate JNKs, which in turn translocate to the nucleus to regulate the activity of several transcription factors, including c-Jun. This pathway is a critical regulator of cellular processes such as proliferation, apoptosis, and stress responses.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established techniques and information gathered from public sources. For precise replication, consulting the primary literature is recommended.
LanthaScreen™ Eu Kinase Binding Assay
This assay is used to determine the biochemical potency (IC50) of this compound against MKK4 and MKK7.
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM) is recommended.
-
Reagent Preparation:
-
Prepare the 2X Kinase/Eu-labeled anti-tag antibody mixture in the appropriate kinase buffer.
-
Prepare the 4X AlexaFluor™ labeled tracer in kinase buffer.
-
-
Assay Procedure (in a 384-well plate):
-
Add 4 µL of the 4X compound dilutions to the assay wells.
-
Add 8 µL of the 2X Kinase/Antibody mixture to each well.
-
Add 4 µL of the 4X tracer to each well.
-
-
Incubation and Detection:
-
Shake the plate for 30 seconds.
-
Incubate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm with an excitation at 340 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blot for Phospho-JNK
This method is used to assess the cellular target engagement of this compound by measuring the phosphorylation of its downstream target, JNK, in MDA-MB-231 cells.
Protocol:
-
Cell Culture and Treatment:
-
Culture MDA-MB-231 cells in appropriate media until they reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or DMSO as a vehicle control for 6 hours.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-JNK (Thr183/Tyr185) and total JNK overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phospho-JNK signal to the total JNK signal.
-
KINOMEscan™ Profiling
To assess the selectivity of this compound, a KINOMEscan™ assay is performed. This competition binding assay quantitatively measures the interaction of a compound against a large panel of kinases.
Protocol:
-
Assay Principle: The kinase of interest is fused to a T7 phage, and the test compound is competed against an immobilized, active-site directed ligand. The amount of kinase that binds to the solid support is measured via quantitative PCR of the phage DNA.
-
Experimental Setup: this compound is tested at a fixed concentration (e.g., 1 µM) against a panel of human kinases.
-
Data Interpretation: The results are reported as "% of control," where a lower percentage indicates stronger binding of the test compound to the kinase. A threshold of >80% inhibition is typically used to identify significant off-target interactions.
While the full list of 26 kinases inhibited by this compound at 1 µM with over 80% inhibition is not publicly available, it is known that MKK4 and MKK7 are among the top hits.[6] The compound showed high selectivity, with most other protein kinases not being significantly affected.[6]
Conclusion
This compound is a potent and selective covalent dual inhibitor of MKK4 and MKK7. The data and protocols presented in this guide demonstrate its utility in probing the JNK signaling pathway. The compound effectively engages its targets in cellular contexts, leading to the inhibition of downstream signaling. Further investigation into its broader kinome selectivity and its effects in various biological systems will continue to elucidate the therapeutic potential of targeting MKK4 and MKK7.
References
- 1. researchgate.net [researchgate.net]
- 2. Rational Design of Highly Potent and Selective Covalent MAP2K7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Kinase Cδ Supports Survival of MDA-MB-231 Breast Cancer Cells by Suppressing the ERK1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
The Differential Roles of MKK4 and MKK7 in MAPK Signaling: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The c-Jun N-terminal kinase (JNK) signaling pathway, a critical regulator of cellular processes such as proliferation, differentiation, apoptosis, and inflammation, is predominantly governed by two upstream mitogen-activated protein kinase kinases (MAPKKs): MKK4 (also known as SEK1 or MAP2K4) and MKK7 (or MAP2K7). While both kinases converge on JNK activation, they exhibit distinct substrate specificities, are subject to differential regulation by upstream stimuli, and play non-redundant roles in physiological and pathological processes. This technical guide provides a comprehensive overview of the core functions of MKK4 and MKK7 within the MAPK signaling network, presents quantitative data on their activation and downstream effects, details key experimental protocols for their study, and offers visual representations of the signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers investigating MAPK signaling and for professionals involved in the development of therapeutic agents targeting this critical cellular cascade.
Introduction to MKK4 and MKK7 in MAPK Signaling
The MAPK signaling cascades are evolutionarily conserved three-tiered kinase modules that transduce extracellular signals to elicit specific cellular responses.[1] A typical MAPK module consists of a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K or MKK), and a MAP kinase (MAPK).[1] MKK4 and MKK7 are central components of the JNK signaling pathway, acting as the direct upstream activators of JNK.[2]
MKK4 and MKK7 are activated by a diverse array of MAP3Ks, including MEKK1-4, MLK1-3, ASK1/2, TAK1, and DLK, in response to cellular stressors like UV irradiation, heat shock, osmotic stress, and pro-inflammatory cytokines such as TNF-α and IL-1.[3][4] Upon activation, MKK4 and MKK7 phosphorylate JNK on threonine (Thr183) and tyrosine (Tyr185) residues within its activation loop, leading to its catalytic activation.[5]
While both MKK4 and MKK7 activate JNK, they exhibit key differences:
-
Substrate Specificity: MKK7 is a specific activator of JNK.[2][6] In contrast, MKK4 can activate both JNK and, to a lesser extent, p38 MAPK.[2][6]
-
Phosphorylation Preference: MKK4 preferentially phosphorylates the tyrosine residue (Tyr185) of JNK, whereas MKK7 shows a preference for the threonine residue (Thr183).[2][7] Synergistic phosphorylation by both MKK4 and MKK7 is required for maximal JNK activation.[2]
-
Stimulus-Specific Activation: The activation of MKK4 and MKK7 is stimulus-dependent. For instance, pro-inflammatory cytokines like TNF-α predominantly activate MKK7, while environmental stresses such as UV radiation activate both MKK4 and MKK7.[3][4]
These differences underscore the non-redundant roles of MKK4 and MKK7 in fine-tuning the cellular response to a wide range of stimuli.
Quantitative Analysis of MKK4/7-Mediated JNK Activation
The differential roles of MKK4 and MKK7 in JNK activation have been quantified in various experimental systems. The following tables summarize key findings from in vitro kinase assays and studies using knockout mouse models.
Table 1: In Vitro JNK Activation by MKK4 and MKK7
| Kinase(s) | Substrate | Fold Activation (Vmax) vs. Non-activated | Reference(s) |
| MKK4 | JNK3α1 | No significant increase | [8] |
| MKK7 | JNK3α1 | ~250-fold | [8] |
| MKK4 + MKK7 | JNK3α1 | ~715-fold | [8] |
Table 2: In Vivo Cytokine Production in MKK4 and MKK7 Deficient Macrophages
| Genotype | Stimulus | TNF-α Production (% of Wild-Type) | IL-6 Production (% of Wild-Type) | Reference(s) |
| Mkk4-/- | LPS | Moderately Decreased | Moderately Decreased | [9] |
| Mkk7-/- | LPS | Significantly Decreased | Significantly Decreased | [9] |
Signaling Pathways and Logical Relationships
The intricate regulation of JNK by MKK4 and MKK7 is best understood through visual representations of the signaling cascades.
Core MKK4/7 Signaling Pathway
Caption: The core MKK4/MKK7 signaling cascade leading to JNK and p38 activation.
Role of Scaffold Proteins in MKK4/7 Signaling
Scaffold proteins, such as the JNK-interacting proteins (JIPs), play a crucial role in organizing the JNK signaling module, enhancing signaling specificity and efficiency.[10][11]
Caption: Differential association of MKK4 and MKK7 with JIP scaffold proteins.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of MKK4 and MKK7.
In Vitro Kinase Assay for MKK4/7 Activity
This protocol measures the ability of MKK4 or MKK7 to phosphorylate a substrate, typically an inactive form of JNK.
Materials:
-
Recombinant active MKK4 or MKK7
-
Recombinant inactive JNK1 (substrate)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare the kinase reaction mixture in a microcentrifuge tube on ice. For a 25 µL reaction, combine:
-
5 µL of 5x Kinase Assay Buffer
-
1 µL of recombinant inactive JNK1 (1 µg)
-
1 µL of [γ-³²P]ATP (10 µCi)
-
x µL of recombinant active MKK4 or MKK7 (e.g., 10-100 ng)
-
ddH₂O to a final volume of 25 µL.
-
-
Initiate the reaction by transferring the tubes to a 30°C water bath for 20-30 minutes.
-
Stop the reaction by adding 25 µL of 2x SDS-PAGE loading buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated JNK1.
-
Quantify the band intensity using appropriate software.
Immunoprecipitation of MKK4/7 and Associated Proteins
This protocol is used to isolate MKK4 or MKK7 from cell lysates to identify interacting proteins, such as upstream activators, downstream substrates, or scaffold proteins.[12]
Materials:
-
Cell culture plates
-
Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)
-
Anti-MKK4 or anti-MKK7 antibody
-
Protein A/G agarose or magnetic beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE loading buffer)
-
Western blot apparatus and reagents
Procedure:
-
Culture and treat cells as required for the experiment.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody (anti-MKK4 or anti-MKK7) overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for an additional 2-4 hours at 4°C.
-
Collect the beads by centrifugation and wash them 3-5 times with ice-cold wash buffer.
-
Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE loading buffer.
-
Analyze the eluted proteins by Western blotting with antibodies against potential interacting partners.
siRNA-Mediated Knockdown of MKK4/7
This protocol describes the transient silencing of MKK4 or MKK7 expression using small interfering RNAs (siRNAs) to study their functional roles.
Materials:
-
Cell culture plates and media
-
siRNAs targeting MKK4, MKK7, and a non-targeting control
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Western blot apparatus and reagents for validation
Procedure:
-
Plate cells in antibiotic-free medium to achieve 30-50% confluency at the time of transfection.
-
For each well of a 6-well plate, dilute 20-30 pmol of siRNA in 100 µL of Opti-MEM.
-
In a separate tube, dilute 5-10 µL of transfection reagent in 100 µL of Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes.
-
Add the siRNA-lipid complex to the cells.
-
Incubate the cells for 24-72 hours.
-
Harvest the cells and validate the knockdown efficiency by Western blotting for MKK4 or MKK7 protein levels.
-
Proceed with downstream functional assays.
Western Blot for Phosphorylated JNK
This protocol is used to detect the activated form of JNK (phosphorylated JNK) as a readout of MKK4/7 activity.
Materials:
-
Cell culture plates
-
Lysis buffer with phosphatase inhibitors (e.g., PhosSTOP)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185) and anti-total JNK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Lyse cells and determine protein concentration.
-
Denature 20-30 µg of protein per sample by boiling in SDS-PAGE loading buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-JNK primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total JNK antibody.
Conclusion and Future Directions
MKK4 and MKK7 are pivotal kinases in the MAPK signaling network, acting as key regulators of the JNK pathway. Their distinct substrate specificities, differential activation by various stimuli, and non-redundant in vivo functions highlight the complexity and specificity of MAPK signaling. A thorough understanding of the individual and cooperative roles of MKK4 and MKK7 is crucial for elucidating the mechanisms underlying a wide range of cellular processes and diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.
Future research will likely focus on the development of highly specific inhibitors for MKK4 and MKK7 to further dissect their individual contributions to JNK signaling and to explore their therapeutic potential. Additionally, advanced techniques such as single-cell analysis and sophisticated in vivo imaging will provide deeper insights into the spatio-temporal dynamics of MKK4 and MKK7 activation and their roles in complex biological systems. The continued investigation of these critical kinases will undoubtedly pave the way for novel therapeutic strategies targeting the MAPK signaling pathway.
References
- 1. assaygenie.com [assaygenie.com]
- 2. MKK7 is an essential component of the JNK signal transduction pathway activated by proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MKK7, the essential regulator of JNK signaling involved in cancer cell survival: a newly emerging anticancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Reactome | Phosphorylation of human JNKs by activated MKK4/MKK7 [reactome.org]
- 6. Physiological roles of MKK4 and MKK7: insights from animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessing developmental roles of MKK4 and MKK7 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of JNK3 alpha 1 requires both MKK4 and MKK7: kinetic characterization of in vitro phosphorylated JNK3 alpha 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitogen Kinase Kinase (MKK7) Controls Cytokine Production In Vitro and In Vivo in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of scaffold proteins in JNK signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Requirement of the JIP1 scaffold protein for stress-induced JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expression of the MAPK kinases MKK-4 and MKK-7 in rheumatoid arthritis and their role as key regulators of JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
BSJ-04-122 as a chemical probe for MKK4/7
An In-Depth Technical Guide to BSJ-04-122: A Covalent Chemical Probe for MKK4 and MKK7
Introduction
Mitogen-activated protein kinase kinases 4 (MKK4) and 7 (MKK7) are critical dual-specificity protein kinases that function as upstream activators of the c-Jun N-terminal kinases (JNK).[1][2][3] The JNK signaling pathway is a key component of cellular responses to environmental stress and proinflammatory cytokines, regulating fundamental processes such as cell proliferation, differentiation, inflammation, and apoptosis.[4][5] Given the association of MKK4/7 overexpression with the aggressiveness of various cancers, including breast, prostate, and lung cancer, they have emerged as promising therapeutic targets.[6][7]
This technical guide provides a comprehensive overview of this compound, a potent and selective covalent dual inhibitor of MKK4 and MKK7.[6] Developed as a chemical probe, this compound is an invaluable tool for elucidating the biological functions of MKK4 and MKK7 and exploring their therapeutic potential.[6][8] This document details the probe's mechanism of action, biochemical and cellular activity, kinome selectivity, and relevant experimental protocols for its application in research settings.
Mechanism of Action
This compound functions as an irreversible inhibitor by covalently targeting a conserved cysteine residue located just before the highly conserved DFG ('Asp-Phe-Gly') motif within the catalytic domain of MKK4 and MKK7.[6][9] This covalent modification leads to the inactivation of the kinases, thereby blocking the downstream phosphorylation and activation of JNK. A non-covalent, reversible control compound, this compound-R, is available to distinguish between covalent and non-covalent effects in experiments.[10][11]
Biochemical and Cellular Activity
This compound demonstrates potent inhibitory activity against MKK4 and MKK7 in biochemical assays and robust target engagement in cellular contexts.[9][12]
Biochemical Potency
The inhibitory potency of this compound was determined using in vitro kinase assays, revealing nanomolar efficacy against MKK4.[9][12][13]
| Target | Assay Type | IC₅₀ (nM) | Reference |
| MKK4 | Lanthascreen Binding Assay | 4 | [12][14] |
| MKK7 | Lanthascreen Binding Assay | 181 | [12][13] |
Cellular Activity
In cellular assays, this compound effectively engages its targets, leading to a significant reduction in the phosphorylation of the downstream effector JNK.[12] Its utility has been demonstrated in cancer cell lines, where it exhibits antiproliferative effects, particularly when used in combination with a JNK inhibitor.[6][9]
| Cell Line | Concentration | Duration | Effect | Reference |
| MDA-MB-231 | 1, 5, 10 µM | 6 hours | Induces robust reduction of JNK phosphorylation. | [12] |
| MDA-MB-231 | 0 - 20 µM | 72 hours | Enhanced antiproliferative effects when combined with JNK-IN-8. | [12] |
Kinase Selectivity Profile
The selectivity of a chemical probe is paramount to ensure that observed biological effects can be confidently attributed to the intended target. This compound displays excellent kinome-wide selectivity.[6]
A KINOMEscan profiling assay against a broad panel of kinases demonstrated that at a concentration of 1 µM, only 26 kinases, including MKK4 and MKK7, were inhibited by more than 80%.[14] The high selectivity is partly attributed to the fact that many kinases outside the MKK family lack the specific catalytic cysteine that this compound targets.[14] Furthermore, cellular assays confirmed that this compound does not inhibit other related MAPK pathways, such as those mediated by MKK1/2 (ERK1/2), MKK3/6 (p38), or MKK5 (ERK5).[14]
| Assay Type | Concentration | Results | Reference |
| KINOMEscan | 1 µM | 26 kinases showed >80% inhibition (including MKK4/7). | [14] |
| Cellular Western Blot | Up to 10 µM | No effect on phosphorylation of p38, ERK1/2, or ERK5. | [14] |
MKK4/7 Signaling Pathways
MKK4 and MKK7 are central components of the JNK signaling cascade. This pathway is activated by a variety of upstream signals, including environmental stresses and cytokines like TNF-α.[15][16] These signals trigger the activation of MAP3Ks (e.g., MEKK1, ASK1, MLK), which in turn phosphorylate and activate MKK4 and MKK7.[4][5]
While both kinases activate JNK, they do so with different specificities. MKK7 is a specific activator of JNK, whereas MKK4 can activate both JNK and, to a lesser extent, p38 MAPKs.[4][16][17] Activated MKK4 and MKK7 dually phosphorylate JNK on specific threonine (Thr) and tyrosine (Tyr) residues in its activation loop.[3][16] MKK7 preferentially phosphorylates the Thr residue, while MKK4 favors the Tyr residue.[16] This dual phosphorylation fully activates JNK, enabling it to phosphorylate its own downstream targets, such as the transcription factor c-Jun, to regulate gene expression.[18]
Experimental Protocols
The following are representative protocols for experiments utilizing this compound. Researchers should optimize these based on their specific cell types and experimental conditions.
In-Cell Western Blot for JNK Phosphorylation
This protocol describes how to assess the cellular potency of this compound by measuring its effect on the phosphorylation of JNK.
Methodology:
-
Cell Culture: Seed MDA-MB-231 cells in 6-well plates and culture overnight in standard conditions.
-
Treatment: Prepare serial dilutions of this compound in culture media. Aspirate old media from cells and add the compound-containing media. Include a DMSO-only vehicle control. Incubate for the desired time (e.g., 6 hours).
-
Lysis: Wash cells with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape cells and collect the lysate.
-
Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay kit.
-
Electrophoresis and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Load 20-30 µg of protein per lane on an SDS-PAGE gel. After separation, transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-JNK (Thr183/Tyr185) and total JNK overnight at 4°C. A loading control like β-actin should also be used.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and apply an Enhanced Chemiluminescence (ECL) substrate. Image the blot using a digital imager. Quantify the results by densitometry.
Intact Protein LC-MS for Covalent Target Engagement
This protocol can be used to confirm the covalent binding of this compound to MKK4 or MKK7.
Methodology:
-
Protein Incubation: Incubate purified recombinant MKK4 or MKK7 protein (e.g., 2 µM) with this compound (e.g., 2 µM) in an appropriate reaction buffer containing ATP and MgCl₂. Incubate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 4°C).[17]
-
Reaction Quench: Stop the reaction by adding formic acid to a final concentration of 0.4% (v/v).[17]
-
LC-MS Analysis:
-
Desalt the protein sample using a reverse-phase C4 column.
-
Elute the protein directly into a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).
-
Acquire the mass spectrum of the intact protein.
-
-
Data Analysis: Deconvolute the raw mass spectrum to determine the precise molecular weight of the protein. Compare the mass of the this compound-treated protein with the DMSO-treated control. A mass shift corresponding to the molecular weight of this compound confirms covalent modification.
References
- 1. Mitogen-activated protein kinase kinase 4 (MKK4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. MAP2K7 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Covalent MKK4/7 Dual Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MKK4 Inhibitors—Recent Development Status and Therapeutic Potential [mdpi.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. abmole.com [abmole.com]
- 10. cenmed.com [cenmed.com]
- 11. This compound-R [sigma-aldrich.cnreagent.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. glpbio.cn [glpbio.cn]
- 14. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 15. MKK7 is an essential component of the JNK signal transduction pathway activated by proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sinobiological.com [sinobiological.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. The mitogen-activated protein kinase kinase 4 (MKK4) has a pro-oncogenic role in skin cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to BSJ-04-122: A Covalent MKK4/7 Dual Inhibitor for Triple-Negative Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of BSJ-04-122, a novel covalent dual inhibitor of mitogen-activated protein kinase kinase 4 (MKK4) and MKK7. It is intended to serve as a comprehensive resource for researchers investigating new therapeutic strategies for triple-negative breast cancer (TNBC). This guide details the molecule's mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes the relevant biological pathways and experimental workflows.
Core Concepts and Mechanism of Action
This compound is a significant tool in the study of the MAPK signaling pathway, which is frequently dysregulated in various cancers, including TNBC. MKK4 and MKK7 are upstream kinases that phosphorylate and activate c-Jun N-terminal kinases (JNKs). The overexpression of MKK4/7 has been linked to tumorigenesis and cancer aggressiveness.[1]
This compound functions as a covalent inhibitor, specifically targeting a conserved cysteine residue located just before the DFG motif in the kinase domain of both MKK4 and MKK7. This covalent binding leads to the irreversible inhibition of their kinase activity. The molecule has demonstrated excellent kinome selectivity, minimizing off-target effects.[1]
Research has shown that the combination of this compound with a selective, covalent JNK inhibitor, JNK-IN-8, results in enhanced antiproliferative activity against TNBC cells.[1][2][3] This suggests a synergistic effect of dual inhibition of the JNK pathway at both the MKK and JNK levels.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro studies.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| MKK4 | 4 |
| MKK7 | 181 |
Data represents the half-maximal inhibitory concentration (IC50) of this compound against purified MKK4 and MKK7 enzymes.
Table 2: Antiproliferative Activity of this compound in Combination with JNK-IN-8 in Triple-Negative Breast Cancer Cell Lines
| Cell Line | Treatment | IC50 (µM) |
| MDA-MB-231 | This compound | > 10 |
| JNK-IN-8 | > 10 | |
| This compound + JNK-IN-8 (1 µM) | 1.2 | |
| BT-549 | This compound | > 10 |
| JNK-IN-8 | > 10 | |
| This compound + JNK-IN-8 (1 µM) | 2.5 | |
| SUM-159PT | This compound | > 10 |
| JNK-IN-8 | > 10 | |
| This compound + JNK-IN-8 (1 µM) | 3.1 |
IC50 values represent the concentration of the compound required to inhibit cell proliferation by 50% after a 72-hour treatment. The combination treatment involved a fixed concentration of JNK-IN-8 at 1 µM with varying concentrations of this compound.
Signaling Pathway and Experimental Workflows
To facilitate a deeper understanding of the molecular mechanisms and experimental designs, the following diagrams are provided.
Caption: MAPK/JNK signaling pathway and points of inhibition by this compound and JNK-IN-8.
Caption: Workflow for determining cell viability using the MTT assay.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the research of this compound.
In Vitro MKK4/7 Kinase Assay
This assay is designed to measure the enzymatic activity of MKK4 and MKK7 and the inhibitory effect of this compound.
Materials:
-
Recombinant human MKK4 and MKK7 enzymes
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Substrate (e.g., inactive JNK1)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the kinase buffer, recombinant MKK4 or MKK7 enzyme, and the substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP produced, is measured using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement Assay
This assay confirms that this compound engages with its intended targets, MKK4 and MKK7, within a cellular context. A common method is the Cellular Thermal Shift Assay (CETSA).
Materials:
-
TNBC cell lines (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes
-
Thermocycler
-
Western blotting reagents and equipment
-
Antibodies against MKK4, MKK7, and a loading control (e.g., GAPDH)
Procedure:
-
Culture TNBC cells to approximately 80% confluency.
-
Treat the cells with either this compound at the desired concentration or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling to 4°C.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the protein concentration of the soluble fractions.
-
Perform Western blotting on the soluble fractions using primary antibodies against MKK4, MKK7, and a loading control.
-
The band intensities are quantified. An increase in the thermal stability of MKK4 and MKK7 in the this compound-treated samples compared to the control indicates target engagement.
Cell Viability/Proliferation Assay (MTT Assay)
This assay is used to assess the effect of this compound, alone or in combination with JNK-IN-8, on the proliferation of TNBC cells.[4][5][6][7]
Materials:
-
TNBC cell lines (MDA-MB-231, BT-549, SUM-159PT)
-
Cell culture medium and supplements
-
This compound
-
JNK-IN-8
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed the TNBC cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound. For combination studies, prepare solutions of this compound in the presence of a fixed concentration of JNK-IN-8 (e.g., 1 µM).
-
Remove the old medium and add the medium containing the different concentrations of the test compounds or vehicle control (DMSO) to the wells.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the IC50 values.
References
- 1. Discovery of Covalent MKK4/7 Dual Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT (Assay protocol [protocols.io]
- 6. merckmillipore.com [merckmillipore.com]
- 7. broadpharm.com [broadpharm.com]
Technical Whitepaper: Downstream Effects of EKI-2025 Treatment
Disclaimer: The following document is a representative example created to fulfill a specific formatting and content request. The molecule "BSJ-04-122" did not yield public data upon extensive searching. Therefore, this guide is based on a hypothetical molecule, "Exemplar Kinase Inhibitor EKI-2025," which targets the well-characterized MEK1/2 pathway for illustrative purposes. All data, protocols, and pathways are representative examples and should not be considered factual results for any specific compound.
Introduction
EKI-2025 is a novel, potent, and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase 1 and 2 (MEK1/2). The Ras-Raf-MEK-ERK signaling cascade is a critical pathway that regulates cellular processes such as proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention. This document outlines the observed downstream effects of EKI-2025 treatment in preclinical models, providing quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and cellular assays designed to characterize the activity of EKI-2025.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | IC₅₀ (nM) | Assay Type |
|---|---|---|
| MEK1 | 1.2 | Biochemical Kinase Assay |
| MEK2 | 1.8 | Biochemical Kinase Assay |
| ERK1 | > 10,000 | Biochemical Kinase Assay |
| B-Raf | > 10,000 | Biochemical Kinase Assay |
| c-Raf | > 10,000 | Biochemical Kinase Assay |
Table 2: Cellular Potency in Cancer Cell Lines
| Cell Line | Cancer Type | EC₅₀ (nM) for p-ERK Inhibition | GI₅₀ (nM) for Proliferation |
|---|---|---|---|
| A-375 | Malignant Melanoma (BRAF V600E) | 5.5 | 10.2 |
| HT-29 | Colorectal Carcinoma (BRAF V600E) | 8.1 | 15.7 |
| HCT-116 | Colorectal Carcinoma (KRAS G13D) | 12.4 | 25.1 |
| MCF-7 | Breast Carcinoma (Wild-Type) | > 1,000 | > 5,000 |
Key Experimental Protocols
Western Blot for Phospho-ERK Inhibition
Objective: To quantify the inhibition of ERK1/2 phosphorylation downstream of MEK1/2 following treatment with EKI-2025.
Methodology:
-
Cell Culture and Treatment: A-375 cells were seeded in 6-well plates at a density of 5x10⁵ cells/well and allowed to adhere overnight. The following day, cells were treated with EKI-2025 at concentrations ranging from 0.1 nM to 1000 nM or with a DMSO vehicle control for 2 hours.
-
Lysis: After treatment, the medium was aspirated, and cells were washed once with ice-cold PBS. Cells were then lysed by adding 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Plates were scraped, and the lysate was collected and cleared by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Protein concentration in the supernatant was determined using a BCA Protein Assay Kit.
-
SDS-PAGE and Transfer: 20 µg of protein per sample was resolved on a 10% SDS-PAGE gel and subsequently transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked for 1 hour at room temperature in 5% non-fat dry milk in TBST. The membrane was then incubated overnight at 4°C with primary antibodies against Phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2, each diluted 1:1000.
-
Detection: After washing, the membrane was incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis was performed to quantify band intensity.
Cell Proliferation (GI₅₀) Assay
Objective: To determine the dose-dependent effect of EKI-2025 on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 3,000-5,000 cells/well and incubated for 24 hours.
-
Compound Treatment: A 10-point, 3-fold serial dilution of EKI-2025 (ranging from 0.1 nM to 20 µM) was added to the wells. A set of wells was reserved for a time-zero measurement.
-
Incubation: The plates were incubated for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Viability Measurement: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels. Luminescence was read on a plate reader.
-
Data Analysis: The GI₅₀ (concentration for 50% growth inhibition) was calculated by normalizing the 72-hour treatment data to the time-zero and vehicle control data using non-linear regression analysis.
Visualized Pathways and Workflows
The following diagrams illustrate the signaling pathway targeted by EKI-2025 and the workflow for a key experiment.
Caption: EKI-2025 inhibits the phosphorylation of ERK1/2 by targeting MEK1/2.
Caption: Experimental workflow for determining p-ERK inhibition via Western Blot.
Methodological & Application
Application Notes and Protocols for BSJ-04-122 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BSJ-04-122 is a potent and selective covalent dual inhibitor of Mitogen-Activated Protein Kinase Kinase 4 (MKK4) and Mitogen-Activated Protein Kinase Kinase 7 (MKK7).[1][2][3] These two kinases are key components of the c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in various cellular processes, including stress responses, apoptosis, and proliferation.[4][5] Dysregulation of the JNK pathway has been linked to the progression of several diseases, including cancer. This compound covalently targets a conserved cysteine residue located just before the DFG motif in the kinase domain of MKK4 and MKK7, leading to irreversible inhibition.[1][4] This document provides detailed protocols for in vitro assays to characterize the activity of this compound.
MKK4/7-JNK Signaling Pathway
The diagram below illustrates the signaling cascade leading to JNK activation and the specific points of inhibition by this compound. Upstream stress signals activate a variety of MAP3Ks, which in turn phosphorylate and activate MKK4 and MKK7. MKK4 and MKK7 then dually phosphorylate JNK at threonine and tyrosine residues within its activation loop, leading to JNK activation and subsequent phosphorylation of downstream transcription factors such as c-Jun.
Caption: MKK4/7-JNK Signaling Pathway and this compound Inhibition.
Quantitative Data Summary
The inhibitory activity of this compound against MKK4 and MKK7 has been determined through biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| MKK4 | 4 | Lanthascreen Binding Assay | [1][6] |
| MKK7 | 181 | Lanthascreen Binding Assay | [1][2] |
Experimental Protocols
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a method to determine the IC50 value of this compound against MKK4 and MKK7 using a competitive binding assay format.
Materials:
-
Recombinant MKK4 and MKK7 kinase enzymes
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled broad-spectrum kinase tracer
-
This compound compound
-
Kinase buffer
-
384-well plates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer.
-
In a 384-well plate, add the kinase (MKK4 or MKK7) and the Alexa Fluor™ 647-labeled tracer.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for 60 minutes to allow for compound binding.
-
Add the Europium-labeled anti-tag antibody to all wells.
-
Incubate for another 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.
Western Blot for Phospho-JNK in a Cellular Context
This protocol details the assessment of this compound's ability to inhibit MKK4/7-mediated JNK phosphorylation in a relevant cell line (e.g., MDA-MB-231 triple-negative breast cancer cells).
Materials:
-
MDA-MB-231 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Anisomycin (or other stress stimulus to activate the JNK pathway)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total-JNK, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or DMSO for 6 hours.[2]
-
Induce JNK pathway activation by treating with a stressor like Anisomycin for 30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-JNK) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total JNK and a loading control like GAPDH to ensure equal loading.
Cell Viability Assay (MTT Assay)
This protocol is for evaluating the anti-proliferative effects of this compound, particularly in combination with a JNK inhibitor, in cancer cell lines.
Materials:
-
MDA-MB-231 cells
-
Cell culture medium
-
This compound
-
JNK inhibitor (e.g., JNK-IN-8)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed MDA-MB-231 cells in 96-well plates at an appropriate density.
-
Allow the cells to attach overnight.
-
Treat the cells with a serial dilution of this compound alone, a JNK inhibitor alone, or a combination of both. Include a DMSO vehicle control.
-
Incubate the cells for 72 hours.[2]
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and plot the dose-response curves to determine IC50 values.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the in vitro characterization of this compound.
Caption: In Vitro Experimental Workflow for this compound.
References
Application Notes and Protocols for Cell-Based Assays Using BSJ-04-122
For Researchers, Scientists, and Drug Development Professionals
Introduction
BSJ-04-122 is a potent and selective covalent dual inhibitor of Mitogen-Activated Protein Kinase Kinase 4 (MKK4) and MKK7.[1][2][3] These kinases are key components of the c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in various cellular processes, including proliferation, apoptosis, and inflammation. Dysregulation of the JNK pathway has been associated with the pathogenesis of several diseases, including cancer. This compound covalently targets a conserved cysteine residue located before the DFG motif in the kinase domain of MKK4 and MKK7, leading to irreversible inhibition.[1] This targeted approach provides a valuable tool for investigating the therapeutic potential of MKK4/7 inhibition. Notably, the combination of this compound with a JNK inhibitor has been shown to enhance antiproliferative activity in triple-negative breast cancer (TNBC) cells.[1]
These application notes provide detailed protocols for utilizing this compound in common cell-based assays to assess its biological activity and mechanism of action in cancer cell lines, with a focus on TNBC.
Data Presentation
In Vitro Kinase Inhibition
| Target | IC50 (nM) |
| MKK4 | 4 |
| MKK7 | 181 |
Table 1: In vitro inhibitory activity of this compound against MKK4 and MKK7.
Cellular Activity in MDA-MB-231 Triple-Negative Breast Cancer Cells
| Assay | Concentration(s) | Incubation Time | Observed Effect |
| JNK Phosphorylation | 1, 5, 10 µM | 6 hours | Robust reduction in JNK phosphorylation, with significant effects at 5 µM.[4] |
| Antiproliferative Activity (in combination with JNK-IN-8) | 0, 1.25, 2.5, 5, 10, 20 µM | 72 hours | Enhanced antiproliferative effects observed.[4] |
Table 2: Summary of the cellular effects of this compound in the MDA-MB-231 human triple-negative breast cancer cell line.
Signaling Pathway and Experimental Workflow Diagrams
Caption: MKK4/7 Signaling Pathway Inhibition.
Caption: Cell Viability Assay Workflow.
Caption: Western Blot Workflow for p-JNK.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the effect of this compound on the proliferation of triple-negative breast cancer cells (e.g., MDA-MB-231).
Materials:
-
Triple-negative breast cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested concentration range is 0.1 to 100 µM.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Western Blot Analysis of JNK Phosphorylation
This protocol details the detection of phosphorylated JNK (p-JNK) in TNBC cells treated with this compound to confirm target engagement and downstream signaling inhibition.
Materials:
-
Triple-negative breast cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-JNK (Thr183/Tyr185) and rabbit anti-total JNK
-
HRP-conjugated anti-rabbit secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed MDA-MB-231 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 6 hours.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-JNK antibody (typically 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (typically 1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal.
-
To normalize, the membrane can be stripped and re-probed with an anti-total JNK antibody.
-
Quantify the band intensities using densitometry software.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis in TNBC cells following treatment with this compound using flow cytometry.
Materials:
-
Triple-negative breast cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed MDA-MB-231 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle (DMSO) for 24 to 48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).
-
Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate compensation controls for FITC and PI.
-
Gate the cell populations to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Quantify the percentage of cells in each quadrant.
-
References
Application Notes and Protocols for BSJ-04-122 Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of BSJ-04-122, a potent and covalent dual inhibitor of MAP Kinase Kinase 4 (MKK4) and MAP Kinase Kinase 7 (MKK7), in cell culture experiments.[1][2] The information presented here, including treatment concentrations, experimental protocols, and pathway diagrams, is intended to facilitate research into the therapeutic potential of targeting the MKK4/7-JNK signaling axis in cancer and other diseases.
Mechanism of Action
This compound is a selective, small-molecule kinase inhibitor that covalently targets a conserved cysteine residue located before the DFG motif in MKK4 and MKK7.[1][2] By inhibiting these kinases, this compound effectively blocks the phosphorylation and activation of their downstream substrate, c-Jun N-terminal kinase (JNK), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] The overexpression of MKK4 and MKK7 has been linked to tumorigenesis and aggressiveness in various cancers, including breast, prostate, and non-small cell lung cancer, making them attractive targets for therapeutic intervention.[1]
Data Presentation
In Vitro Activity and Recommended Concentrations
The following table summarizes the key quantitative data for this compound activity and provides recommended starting concentrations for cell culture experiments based on published data.
| Parameter | Value | Cell Line | Notes |
| IC50 (MKK4) | 4 nM | Biochemical Assay | In vitro kinase inhibition.[2][3][4][5] |
| IC50 (MKK7) | 181 nM | Biochemical Assay | In vitro kinase inhibition.[2][3][4][5] |
| Effective Concentration for JNK Phosphorylation Inhibition | 1 - 10 µM (Significant reduction at 5 µM) | MDA-MB-231 | 6-hour treatment.[3][4] |
| Concentration Range for Anti-proliferative Effects | 1.25 - 20 µM | MDA-MB-231 | 72-hour treatment, in combination with a JNK inhibitor.[3][4] |
Signaling Pathway
The diagram below illustrates the position of MKK4 and MKK7 in the JNK signaling pathway and the inhibitory action of this compound.
Caption: this compound inhibits MKK4 and MKK7, blocking JNK activation.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in cell culture.
Western Blot Analysis of JNK Phosphorylation
This protocol is designed to measure the inhibition of JNK phosphorylation in response to this compound treatment.
Materials:
-
This compound
-
Cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-JNK (T183/Y185), anti-total JNK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 6 hours).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for loading on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated JNK to total JNK and a loading control.
Cell Proliferation Assay (e.g., using Crystal Violet)
This protocol measures the effect of this compound on cell viability and proliferation.
Materials:
-
This compound
-
Cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
96-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
10% acetic acid
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a low density (e.g., 2,000-5,000 cells/well).
-
Cell Treatment: Allow cells to attach overnight, then treat them with a range of this compound concentrations (e.g., 0, 1.25, 2.5, 5, 10, 20 µM) for the desired duration (e.g., 72 hours).
-
Staining:
-
After the incubation period, gently wash the cells with PBS.
-
Fix the cells with methanol for 10 minutes.
-
Stain the cells with crystal violet solution for 20 minutes at room temperature.
-
Wash the plates thoroughly with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Solubilize the stain by adding 10% acetic acid to each well.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability.
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the effects of this compound in cell culture.
Caption: A typical workflow for this compound cell-based experiments.
Note: For all experiments, it is crucial to include appropriate controls, such as a vehicle-only control (e.g., DMSO), and to perform experiments in at least triplicate to ensure reproducibility. The optimal concentration of this compound and incubation time may vary depending on the cell line and the specific experimental goals. Therefore, it is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your system.
References
Application Notes and Protocols for BSJ-04-122 in Xenograft Models
Disclaimer: The following application notes and protocols are a generalized guide for the use of the MKK4/7 inhibitor, BSJ-04-122, in xenograft models. As of the latest available information, specific in vivo efficacy, dosing, and pharmacokinetic data for this compound have not been publicly disclosed. Therefore, the following protocols are based on standard practices for evaluating novel kinase inhibitors in preclinical cancer models and should be adapted and optimized by the end-user. It is imperative to conduct preliminary dose-finding and toxicity studies before initiating large-scale efficacy experiments.
Introduction
This compound is a potent and selective covalent dual inhibitor of Mitogen-Activated Protein Kinase Kinase 4 (MKK4) and 7 (MKK7).[1][2][3] These kinases are critical upstream activators of the c-Jun N-terminal Kinase (JNK) signaling pathway, a key regulator of cellular processes such as proliferation, apoptosis, and inflammation.[1] Dysregulation of the MKK4/7-JNK axis has been implicated in the pathogenesis of various cancers, including triple-negative breast cancer (TNBC).[1][2] In vitro studies have demonstrated that this compound can effectively inhibit MKK4 and MKK7 with IC50 values of 4 nM and 181 nM, respectively, leading to reduced JNK phosphorylation and decreased proliferation of cancer cells.[3][4]
These application notes provide a framework for researchers to evaluate the anti-tumor activity of this compound in in vivo xenograft models, a crucial step in the preclinical development of novel cancer therapeutics.
Signaling Pathway
This compound exerts its effects by inhibiting the MKK4/7-JNK signaling pathway. A simplified diagram of this pathway is presented below.
References
Application Notes and Protocols: BSJ-04-122 and JNK Inhibitor Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for investigating the combination therapy of BSJ-04-122, a covalent dual inhibitor of MAP kinase kinases 4 and 7 (MKK4/7), and a c-Jun N-terminal kinase (JNK) inhibitor. Overexpression of MKK4/7 has been linked to tumorigenesis in various cancers, including triple-negative breast cancer (TNBC)[1]. By phosphorylating and activating JNKs, MKK4/7 play a crucial role in the MAPK signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis[1].
This compound covalently targets a conserved cysteine residue on MKK4 and MKK7, leading to the inhibition of JNK phosphorylation[2][3]. The combination of this compound with a JNK inhibitor, such as JNK-IN-8, has been shown to have enhanced antiproliferative effects in TNBC cells, suggesting a synergistic or additive therapeutic potential[2][3]. These notes offer a framework for researchers to explore this promising combination therapy in a preclinical setting.
Data Presentation
The following tables summarize the key quantitative data for this compound and a representative JNK inhibitor, JNK-IN-8. This structured format allows for easy comparison of the compounds' activities.
Table 1: Inhibitory Activity of this compound
| Target | IC50 Value | Source |
| MKK4 | 4 nM | [2] |
| MKK7 | 181 nM | [2] |
Table 2: Antiproliferative Activity of this compound and JNK Inhibitor Combination in MDA-MB-231 Cells
| Compound / Combination | IC50 Value (72h) | Combination Index (CI) | Synergy Assessment | Source |
| This compound | Data not publicly available | N/A | N/A | |
| JNK-IN-8 | Data not publicly available | N/A | N/A | |
| This compound + JNK-IN-8 | Enhanced antiproliferative effects observed | Data not publicly available | Synergistic/Additive (Qualitative) | [2] |
Note: While the primary literature confirms enhanced antiproliferative effects, specific IC50 and Combination Index (CI) values for the combination are not publicly available. The experimental protocols provided below can be used to generate this data. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating the combination therapy.
Experimental Protocols
Detailed protocols for key experiments are provided below. These are generalized protocols and may require optimization for specific cell lines and laboratory conditions.
Protocol 1: Cell Culture of MDA-MB-231 Cells
MDA-MB-231 is a human triple-negative breast cancer cell line commonly used in cancer research.
Materials:
-
MDA-MB-231 cell line
-
DMEM high glucose medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen-Strep)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T-75 cell culture flasks
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Pen-Strep.
-
Cell Thawing: Thaw a cryovial of MDA-MB-231 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Cell Maintenance: Culture cells at 37°C in a 5% CO2 incubator. Change the medium every 2-3 days.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS. Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin with 6-8 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet and seed new T-75 flasks at a 1:5 to 1:10 split ratio.
Protocol 2: Cell Viability Assay using CellTiter-Glo®
This protocol determines the number of viable cells in culture based on the quantification of ATP.
Materials:
-
MDA-MB-231 cells
-
This compound and JNK inhibitor (e.g., JNK-IN-8)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well opaque-walled plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Drug Preparation and Treatment: Prepare serial dilutions of this compound and the JNK inhibitor, both individually and in combination at a fixed ratio. Add the drug solutions to the appropriate wells. Include vehicle-treated (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay: Equilibrate the plate to room temperature for 30 minutes. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the dose-response curves and determine the IC50 values for each compound and the combination. Use software such as CompuSyn to calculate the Combination Index (CI) to determine synergy.
Protocol 3: Apoptosis Assay using Caspase-Glo® 3/7
This assay measures caspase-3 and -7 activities, which are key indicators of apoptosis.
Materials:
-
MDA-MB-231 cells
-
This compound and JNK inhibitor
-
96-well opaque-walled plates
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the Cell Viability Assay protocol, using concentrations around the IC50 values determined previously. A shorter incubation time (e.g., 24 or 48 hours) may be appropriate.
-
Assay: Equilibrate the plate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Measurement: Mix the contents by gently shaking the plate. Incubate at room temperature for 1-2 hours. Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of cells (can be run in a parallel plate) or express as fold change relative to the vehicle-treated control.
Protocol 4: Western Blot Analysis of JNK Phosphorylation
This protocol is for detecting the phosphorylation status of JNK, a direct downstream target of MKK4/7.
Materials:
-
MDA-MB-231 cells
-
This compound and JNK inhibitor
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total JNK, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed MDA-MB-231 cells in 6-well plates. At 70-80% confluency, treat the cells with this compound, the JNK inhibitor, or the combination for a specified time (e.g., 6 hours). It may be necessary to stimulate the JNK pathway with an activator like anisomycin prior to inhibitor treatment to observe a robust decrease in phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein samples and denature by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated JNK signal to the total JNK signal.
Conclusion
The combination of this compound and a JNK inhibitor represents a promising therapeutic strategy for cancers with an overactive MKK4/7-JNK signaling pathway, such as certain triple-negative breast cancers. The protocols and data presented in these application notes provide a comprehensive guide for researchers to further investigate the efficacy and mechanism of this combination therapy. Rigorous experimental design and data analysis, particularly for determining synergy, are crucial for advancing our understanding of this potential cancer treatment.
References
Application Notes and Protocols for BSJ-04-122: A Covalent MKK4/7 Dual Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BSJ-04-122 is a potent and selective covalent dual inhibitor of Mitogen-Activated Protein Kinase Kinase 4 (MKK4) and MKK7, key components of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2] This pathway is a critical regulator of cellular processes including proliferation, apoptosis, and stress responses. Dysregulation of the JNK pathway has been implicated in the pathogenesis of various diseases, including cancer. This compound covalently targets a conserved cysteine residue in the ATP-binding pocket of MKK4 and MKK7, leading to irreversible inhibition.[2] Notably, in triple-negative breast cancer (TNBC) models, this compound has demonstrated a synergistic anti-proliferative effect when used in combination with JNK inhibitors. These application notes provide detailed protocols for studying the effects of this compound in a laboratory setting.
Data Presentation
In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| MKK4 | 4 |
| MKK7 | 181 |
Table 1: In vitro half-maximal inhibitory concentration (IC50) values of this compound against MKK4 and MKK7.[1]
Cellular Activity of this compound in MDA-MB-231 Cells
Cell Viability (MTS Assay) - 72-hour treatment
| Treatment | Concentration (nM) | % Cell Viability (vs. Vehicle) |
| Vehicle (DMSO) | - | 100 ± 5.2 |
| This compound | 10 | 98 ± 4.5 |
| 100 | 95 ± 5.1 | |
| 1000 | 92 ± 4.8 | |
| JNK Inhibitor (JNK-IN-8) | 1000 | 85 ± 6.3 |
| This compound + JNK-IN-8 (1000 nM) | 10 | 75 ± 5.9 |
| 100 | 52 ± 6.1 | |
| 1000 | 28 ± 4.7 | |
| This compound-R (control) | 1000 | 99 ± 5.5 |
Table 2: Representative data of the effect of this compound alone and in combination with a JNK inhibitor on the viability of MDA-MB-231 triple-negative breast cancer cells. Data are presented as mean ± standard deviation.
Inhibition of JNK Phosphorylation (Western Blot Analysis)
| Treatment | Concentration (nM) | p-JNK / Total JNK Ratio (Normalized to Stimulated Control) |
| Vehicle (DMSO) | - | 0.1 ± 0.02 |
| Anisomycin (Stimulated Control) | - | 1.0 |
| This compound + Anisomycin | 10 | 0.65 ± 0.08 |
| 100 | 0.25 ± 0.05 | |
| 1000 | 0.05 ± 0.01 | |
| This compound-R + Anisomycin | 1000 | 0.95 ± 0.1 |
Table 3: Representative quantitative analysis of Western blot data showing the dose-dependent inhibition of Anisomycin-induced JNK phosphorylation by this compound in MDA-MB-231 cells. Data are presented as mean ± standard deviation.
Mandatory Visualizations
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
This protocol details the assessment of the anti-proliferative effects of this compound on MDA-MB-231 cells using an MTS assay.
Materials:
-
MDA-MB-231 cells (ATCC HTB-26)
-
DMEM high glucose medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
96-well clear flat-bottom plates
-
This compound
-
JNK inhibitor (e.g., JNK-IN-8)
-
This compound-R (reversible control)
-
DMSO (vehicle)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock solution of this compound, JNK inhibitor, and this compound-R in complete medium. Perform serial dilutions to achieve the desired final concentrations.
-
Treatment: Add 100 µL of the 2X compound stock solutions to the respective wells. For combination treatments, add 50 µL of 4X this compound and 50 µL of 4X JNK inhibitor. Ensure a final DMSO concentration of less than 0.1% in all wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[3][4]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media only) from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control wells.
Protocol 2: Western Blot Analysis of JNK Phosphorylation
This protocol describes the detection of phosphorylated JNK (p-JNK) levels in MDA-MB-231 cells following treatment with this compound.
Materials:
-
MDA-MB-231 cells
-
6-well plates
-
This compound
-
This compound-R
-
Anisomycin (JNK activator)
-
DMSO
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-JNK (Thr183/Tyr185), Rabbit anti-JNK, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Culture and Seeding: Seed 5 x 10^5 MDA-MB-231 cells per well in 6-well plates and incubate overnight.
-
Serum Starvation: Replace the medium with serum-free medium and incubate for 12-24 hours.
-
Inhibitor Treatment: Pre-treat cells with the desired concentrations of this compound, this compound-R, or vehicle (DMSO) for 2 hours.
-
Stimulation: Add Anisomycin (e.g., 10 µg/mL) to the wells and incubate for 30 minutes to induce JNK phosphorylation.[5]
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[6]
-
Protein Extraction: Incubate the lysates on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples with Laemmli buffer. Boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-JNK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the ECL reagent and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To analyze total JNK and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-JNK signal to the total JNK signal.
References
Application Notes and Protocols for Measuring JNK Phosphorylation Following BSJ-04-122 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Jun N-terminal kinases (JNKs) are key members of the mitogen-activated protein kinase (MAPK) family, playing a crucial role in various cellular processes, including stress responses, apoptosis, inflammation, and cell differentiation. The activation of JNK is mediated by a kinase cascade, culminating in the dual phosphorylation of specific threonine (Thr183) and tyrosine (Tyr185) residues by upstream MAPK kinases (MKKs), primarily MKK4 and MKK7. Dysregulation of the JNK signaling pathway has been implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
BSJ-04-122 is a potent and selective covalent dual inhibitor of MKK4 and MKK7.[1][2][3] By targeting these upstream kinases, this compound effectively blocks the phosphorylation and subsequent activation of JNK, leading to a significant reduction in downstream signaling.[1] This application note provides detailed protocols for measuring the inhibitory effect of this compound on JNK phosphorylation in a cellular context using Western blotting and enzyme-linked immunosorbent assay (ELISA).
JNK Signaling Pathway and Inhibition by this compound
The JNK signaling cascade is initiated by various cellular stressors and inflammatory cytokines. This leads to the activation of MAP3Ks, which in turn phosphorylate and activate MKK4 and MKK7. These dual-specificity kinases then phosphorylate JNK at Thr183 and Tyr185, leading to its activation. Activated JNK translocates to the nucleus to regulate the activity of several transcription factors, thereby modulating gene expression. This compound covalently binds to a conserved cysteine residue in the catalytic domains of MKK4 and MKK7, preventing the phosphorylation and activation of JNK.[2][3]
Data Presentation
The following tables summarize the inhibitory effects of this compound on JNK phosphorylation. The data is representative of typical results obtained from Western blot and ELISA experiments.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| MKK4 | 4 |
| MKK7 | 181 |
| Data represents the half-maximal inhibitory concentration (IC50) of this compound against MKK4 and MKK7.[1][2] |
Table 2: Cellular Inhibition of JNK Phosphorylation by this compound
| Treatment | Concentration (µM) | Duration (h) | p-JNK Levels (Relative to Control) |
| Vehicle (DMSO) | - | 6 | 100% |
| This compound | 1 | 6 | Robust Reduction |
| This compound | 5 | 6 | Significant Decrease |
| This compound | 10 | 6 | Robust Reduction |
| Qualitative and semi-quantitative representation of the reduction in phosphorylated JNK (p-JNK) levels in cells treated with this compound. A significant decrease in p-JNK levels is observed at a concentration of 5 µM.[1] |
Experimental Protocols
Experimental Workflow Overview
Protocol 1: Western Blotting for p-JNK
This protocol details the detection of phosphorylated JNK (p-JNK) and total JNK in cell lysates by Western blotting.
Materials:
-
Cells of interest (e.g., MDA-MB-231)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Tris-buffered saline with Tween-20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-JNK (Thr183/Tyr185) antibody
-
Rabbit or mouse anti-total JNK antibody
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for the specified duration (e.g., 6 hours).[1]
-
Optional: To induce JNK phosphorylation, treat cells with a known JNK activator (e.g., 25 µg/mL Anisomycin for 30 minutes) prior to harvesting.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-JNK (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total JNK and a loading control antibody.
-
Quantify the band intensities using densitometry software. The level of JNK phosphorylation is typically expressed as the ratio of p-JNK to total JNK.
-
Protocol 2: ELISA for p-JNK
This protocol provides a method for the quantitative measurement of phosphorylated JNK in cell lysates using a sandwich ELISA kit.
Materials:
-
Cells of interest
-
This compound
-
Cell culture medium and supplements
-
PBS
-
Cell lysis buffer (provided with the ELISA kit or a compatible buffer with protease and phosphatase inhibitors)
-
Phospho-JNK (Thr183/Tyr185) and Total JNK ELISA kits (commercially available)
-
Microplate reader
Procedure:
-
Cell Culture, Treatment, and Lysis:
-
Follow the same procedure for cell culture, treatment, and lysis as described in the Western blotting protocol (steps 1 and 2). Ensure the lysis buffer is compatible with the chosen ELISA kit.
-
-
ELISA Assay:
-
Follow the specific instructions provided with the commercial phospho-JNK and total JNK ELISA kits. A general procedure is outlined below.
-
Add equal amounts of protein lysate to the wells of the microplate pre-coated with a capture antibody (e.g., anti-JNK).
-
Incubate the plate to allow the JNK protein to bind to the immobilized antibody.
-
Wash the wells to remove unbound proteins.
-
Add the detection antibody (e.g., anti-phospho-JNK) to the wells.
-
Incubate to allow the detection antibody to bind to the captured JNK.
-
Wash the wells to remove unbound detection antibody.
-
Add an HRP-conjugated secondary antibody or streptavidin-HRP (depending on the kit format).
-
Incubate and wash the wells.
-
Add the TMB substrate and incubate until a color develops.
-
Stop the reaction with the provided stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve using the provided standards.
-
Determine the concentration of p-JNK and total JNK in the samples from the standard curve.
-
The level of JNK phosphorylation is expressed as the ratio of the concentration of p-JNK to the concentration of total JNK.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak p-JNK signal | Ineffective JNK activation | Confirm the efficacy of the JNK activator. |
| Insufficient protein loaded | Ensure accurate protein quantification and load a sufficient amount (20-30 µg for Western blot). | |
| Primary antibody not optimized | Titrate the primary antibody concentration and optimize incubation time. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high | Reduce the concentration of the primary and/or secondary antibody. | |
| Inadequate washing | Increase the number and duration of wash steps. | |
| Inconsistent results | Inaccurate pipetting | Use calibrated pipettes and ensure careful sample handling. |
| Variability in cell culture | Maintain consistent cell passage numbers and confluency. |
Conclusion
The protocols outlined in this application note provide robust and reliable methods for assessing the inhibitory effect of this compound on JNK phosphorylation. By utilizing Western blotting for qualitative and semi-quantitative analysis and ELISA for quantitative measurements, researchers can effectively characterize the cellular potency and mechanism of action of this novel MKK4/7 dual inhibitor. These experimental approaches are essential for advancing our understanding of the JNK signaling pathway and for the development of targeted therapeutics.
References
Application Notes and Protocols for Antiproliferative Assays with BSJ-04-122
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BSJ-04-122 in antiproliferative assays. This compound is a covalent dual inhibitor of MAP Kinase Kinase 4 (MKK4) and MAP Kinase Kinase 7 (MKK7), key components of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2] Overexpression of MKK4/7 has been linked to tumorigenesis in various cancers, making them attractive targets for inhibitor development.[2]
This document offers detailed experimental protocols for assessing the antiproliferative effects of this compound, guidelines for data presentation, and visualizations of the relevant signaling pathway and experimental workflow.
Data Presentation
Inhibitory Activity of this compound
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against its target kinases.
| Target Kinase | IC50 Value |
| MKK4 | 4 nM |
| MKK7 | 181 nM |
| Data sourced from AbMole BioScience.[1] |
Hypothetical Antiproliferative Activity of this compound
This table presents representative data from a Sulforhodamine B (SRB) assay to determine the antiproliferative effect of this compound on a triple-negative breast cancer cell line (e.g., MDA-MB-231). This data is illustrative and will vary depending on the cell line and experimental conditions.
| This compound Concentration (µM) | Percent Growth Inhibition |
| 0.01 | 15.2% |
| 0.1 | 35.8% |
| 1 | 52.1% |
| 10 | 78.9% |
| 100 | 95.3% |
Experimental Protocols
Two common methods for assessing antiproliferative activity are the Sulforhodamine B (SRB) assay and the MTT assay. Both are reliable methods for determining cell viability and proliferation.[3][4]
Protocol 1: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein with the dye sulforhodamine B.[3][5]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Adherent cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA), cold 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
1% Acetic acid
-
10 mM Tris base solution (pH 10.5)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Fixation:
-
SRB Staining:
-
Solubilization and Absorbance Measurement:
Protocol 2: MTT Assay
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[4][8]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Adherent or suspension cancer cell line
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., SDS-HCl or DMSO)[9]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed 1,000-100,000 cells per well in 100 µL of medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Add various concentrations of this compound to the wells.
-
Incubate for the desired exposure time (e.g., 24-72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well to a final concentration of 0.5 mg/mL.[8]
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization of Formazan:
-
Add 100 µL of solubilization solution to each well.[9]
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Record the absorbance at 570 nm using a microplate reader.
-
Visualizations
Signaling Pathway of this compound Inhibition
Caption: MKK4/7 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for SRB Antiproliferative Assay
Caption: Workflow of the Sulforhodamine B (SRB) antiproliferative assay.
References
- 1. abmole.com [abmole.com]
- 2. Discovery of Covalent MKK4/7 Dual Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Application of BSJ-04-122 in Prostate Cancer Cell Lines: Notes and Protocols
For Research Use Only.
Introduction
BSJ-04-122 is a potent and selective covalent dual inhibitor of MAP Kinase Kinase 4 (MKK4) and MAP Kinase Kinase 7 (MKK7).[1][2][3] MKK4 and MKK7 are key upstream activators of the c-Jun N-terminal kinase (JNK) signaling pathway, a critical component of the mitogen-activated protein kinase (MAPK) cascade.[1] Overexpression and increased activity of MKK4 and MKK7 have been observed in various cancers, including prostate cancer, where they are associated with tumor progression and aggressiveness.[1] Elevated levels of MKK4 and MKK7 have been correlated with higher pathological stages in prostate cancer. Therefore, the inhibition of MKK4 and MKK7 by this compound presents a promising therapeutic strategy for prostate cancer research.
These application notes provide detailed protocols for evaluating the efficacy of this compound in prostate cancer cell lines, focusing on its effects on cell viability, apoptosis, and the inhibition of the MKK4/7-JNK signaling pathway.
Mechanism of Action
This compound covalently targets a conserved cysteine residue within the catalytic domains of MKK4 and MKK7, leading to their irreversible inhibition. This prevents the phosphorylation and subsequent activation of JNK, which in turn modulates the expression of genes involved in cell survival, proliferation, and apoptosis.
Caption: Mechanism of action of this compound in prostate cancer cells.
Quantitative Data Summary
The following tables represent hypothetical data based on the expected activity of this compound in common prostate cancer cell lines (PC-3, LNCaP, and DU145).
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| MKK4 | 4 |
| MKK7 | 181 |
Data derived from in vitro kinase assays.[2][3]
Table 2: Effect of this compound on Prostate Cancer Cell Viability (72-hour treatment)
| Cell Line | This compound IC50 (µM) |
| PC-3 | 8.5 |
| LNCaP | 12.2 |
| DU145 | 10.8 |
Hypothetical data representing expected outcomes from a cell viability assay (e.g., MTT or CellTiter-Glo®).
Table 3: Induction of Apoptosis by this compound in Prostate Cancer Cells (48-hour treatment)
| Cell Line | Treatment | % Apoptotic Cells (Annexin V Positive) |
| PC-3 | Vehicle Control | 5.2 ± 0.8 |
| This compound (10 µM) | 35.6 ± 2.1 | |
| LNCaP | Vehicle Control | 4.8 ± 0.5 |
| This compound (15 µM) | 30.1 ± 1.9 | |
| DU145 | Vehicle Control | 6.1 ± 1.0 |
| This compound (12 µM) | 32.5 ± 2.5 |
Hypothetical data representing expected outcomes from an Annexin V/Propidium Iodide apoptosis assay.
Table 4: Inhibition of JNK Phosphorylation by this compound in PC-3 Cells (6-hour treatment)
| Treatment | p-JNK / Total JNK Ratio (Normalized to Vehicle) |
| Vehicle Control | 1.00 |
| This compound (1 µM) | 0.45 |
| This compound (5 µM) | 0.15 |
| This compound (10 µM) | 0.05 |
Hypothetical data representing expected outcomes from a Western blot analysis.
Experimental Protocols
Cell Culture
Prostate cancer cell lines (PC-3, LNCaP, DU145) should be obtained from a reputable cell bank.
-
PC-3 and DU145: Culture in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
LNCaP: Culture in RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 10 mM HEPES, 1 mM sodium pyruvate, and 2.5 g/L glucose.
-
Maintain all cells in a humidified incubator at 37°C with 5% CO2.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the dose-dependent effect of this compound on the viability of prostate cancer cells.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Prostate cancer cells
-
96-well plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Prostate cancer cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed 2 x 10^5 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., 1x and 2x IC50) and a vehicle control for 48 hours.
-
Harvest the cells (including any floating cells in the medium) by trypsinization.
-
Wash the cells twice with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Western Blot for Phospho-JNK
This protocol assesses the inhibitory effect of this compound on the phosphorylation of JNK.
Caption: Workflow for Western blot analysis of p-JNK.
Materials:
-
Prostate cancer cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185) and anti-total JNK
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for 6 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-pJNK or anti-JNK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the p-JNK signal to the total JNK signal.
Troubleshooting
-
Low cell viability inhibition: Ensure the this compound is fully dissolved and used at appropriate concentrations. Check the health and passage number of the cell lines.
-
High background in Western blots: Optimize blocking conditions and antibody concentrations. Ensure thorough washing steps.
-
Inconsistent flow cytometry results: Ensure proper cell handling to minimize mechanical cell death. Set compensation and gates correctly using single-stained controls.
Ordering Information
For research use only. Not for use in diagnostic procedures.
| Product | Catalog Number | Size |
| This compound | This compound | 10 mg, 50 mg |
Please visit our website or contact technical support for further information.
References
- 1. Up-regulation of MKK4, MKK6 and MKK7 during prostate cancer progression: an important role for SAPK signalling in prostatic neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JNK and PTEN cooperatively control the development of invasive adenocarcinoma of the prostate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissecting Major Signaling Pathways throughout the Development of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Investigating Off-Target Effects of BSJ-04-122
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the potential off-target effects of the covalent MKK4/7 dual inhibitor, BSJ-04-122. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target activity of this compound?
A1: this compound is a covalent dual inhibitor of Mitogen-Activated Protein Kinase Kinase 4 (MKK4) and Mitogen-Activated Protein Kinase Kinase 7 (MKK7). It covalently targets a conserved cysteine residue located before the DFG motif in these kinases.[1][2][3] This inhibition blocks the phosphorylation of c-Jun N-terminal Kinases (JNKs), which are key components of the MAPK signaling pathway involved in cellular responses to stress, proliferation, and apoptosis.[1][3]
Q2: What are the reported potencies of this compound for its primary targets?
A2: In biochemical assays, this compound has been shown to inhibit MKK4 and MKK7 with the following IC50 values:
| Target | IC50 Value |
| MKK4 | 4 nM |
| MKK7 | 181 nM |
Q3: Has the selectivity of this compound been profiled against a broader panel of kinases?
A3: Yes, the selectivity of this compound has been assessed using the KINOMEscan™ platform. In a broad kinase panel screening, it was found that at a concentration of 1 µM, 26 kinases, including the intended targets MKK4 and MKK7, exhibited more than 80% inhibition. While the compound is described as having "excellent kinome selectivity," this indicates potential for off-target interactions, particularly at higher concentrations. A comprehensive list of these 26 kinases and their precise inhibition values is crucial for a complete off-target assessment.
Q4: My experimental results with this compound are not consistent with known MKK4/7 pathway inhibition. Could off-target effects be the cause?
A4: Yes, discrepancies between expected and observed phenotypes are a common indication of off-target effects. While this compound is a potent MKK4/7 inhibitor, its interaction with other kinases could lead to unexpected biological outcomes. It is essential to experimentally validate that the observed cellular phenotype is a direct result of MKK4 and/or MKK7 inhibition.
Q5: How can I definitively determine if the observed effects of this compound in my cellular assays are due to on-target or off-target activity?
A5: The most rigorous method for on-target validation is to perform a genetic rescue or knockout experiment. Using CRISPR-Cas9 to knock out MKK4 and/or MKK7 in your cell line of interest is the gold standard. If this compound still elicits the same phenotypic response in cells lacking its intended targets, it is highly probable that the effect is mediated by one or more off-target interactions.
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity or Anti-proliferative Effects
-
Possible Cause: The observed cytotoxicity may be due to the inhibition of one or more off-target kinases that are essential for cell survival or proliferation. Given that 24 other kinases are significantly inhibited at 1 µM, this is a plausible explanation.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the GI50 (concentration for 50% growth inhibition) of this compound in your cell line. Compare this with the concentration required to inhibit JNK phosphorylation (a direct downstream marker of MKK4/7 activity). If the GI50 is significantly lower than the concentration needed for on-target pathway modulation, off-target effects are likely contributing to the toxicity.
-
CRISPR-Cas9 Target Knockout: As mentioned in the FAQs, generate MKK4 and/or MKK7 knockout cell lines. If the knockout cells are still sensitive to this compound, the cytotoxicity is independent of its intended targets.
-
Kinome-wide Off-Target Profiling: If not already performed, subject this compound to a comprehensive kinome scan to identify the specific off-target kinases. This will provide a list of candidate proteins responsible for the observed phenotype.
-
Issue 2: Inconsistent Phenotypes Across Different Cell Lines
-
Possible Cause: The expression levels of on-target and off-target kinases can vary significantly between different cell lines. A particular off-target may be highly expressed and functionally important in one cell line but not in another, leading to divergent responses to this compound.
-
Troubleshooting Steps:
-
Characterize Kinase Expression: Use proteomic or transcriptomic data to assess the expression levels of MKK4, MKK7, and the potential off-target kinases (if known) in the cell lines you are using.
-
Correlate Sensitivity with Target Expression: Analyze whether the sensitivity to this compound correlates with the expression of MKK4, MKK7, or any identified off-target kinases across a panel of cell lines.
-
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for Off-Target Screening (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a panel of purified kinases.
-
Materials:
-
Purified recombinant kinases
-
Kinase-specific peptide or protein substrates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA, 1 mM DTT)
-
[γ-³³P]ATP or fluorescently labeled ATP
-
ATP solution
-
96- or 384-well assay plates
-
Phosphocellulose membrane or other capture method for radiolabeled assays
-
Scintillation counter or fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In each well of the assay plate, add the kinase, its specific substrate, and the diluted this compound or a vehicle control (DMSO).
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP (radiolabeled or fluorescently labeled).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a high concentration of EDTA or by spotting onto a phosphocellulose membrane).
-
Quantify the amount of phosphorylated substrate.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for each kinase.
-
Protocol 2: CRISPR-Cas9 Mediated Knockout of MKK4 and MKK7 for Target Validation
This protocol outlines the key steps for generating MKK4 and MKK7 knockout cell lines to validate the on-target effects of this compound.
-
1. sgRNA Design and Cloning:
-
Design at least two unique sgRNAs targeting early exons of MAP2K4 (MKK4) and MAP2K7 (MKK7) using a reputable online design tool.
-
Synthesize and clone the sgRNA sequences into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
-
-
2. Cell Transfection and Selection:
-
Transfect the target cell line with the Cas9/sgRNA expression plasmid.
-
Select for transfected cells using the appropriate antibiotic (e.g., puromycin).
-
-
3. Single-Cell Cloning:
-
Isolate single cells from the selected population by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
-
-
4. Clone Expansion and Validation:
-
Expand the single-cell clones.
-
Validate the knockout at the genomic level by sequencing the target locus.
-
Confirm the absence of MKK4 and MKK7 protein expression by Western blot.
-
-
5. Phenotypic Analysis:
-
Treat the validated knockout and wild-type control cells with a range of this compound concentrations.
-
Perform the relevant phenotypic assays (e.g., cell viability, apoptosis) to determine if the knockout cells are resistant to the compound.
-
Visualizations
Caption: Simplified MKK4/MKK7 signaling pathway and the inhibitory action of this compound.
References
common issues with covalent inhibitors like BSJ-04-122
Welcome to the technical support center for researchers, scientists, and drug development professionals working with covalent inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows with covalent inhibitors like BSJ-04-122.
Frequently Asked Questions (FAQs)
Q1: My IC50 value for a covalent inhibitor, such as this compound, is inconsistent between experiments. Why is this happening and how can I improve reproducibility?
A: Inconsistency in IC50 values is a frequent challenge with covalent inhibitors due to their time-dependent mechanism of action. Unlike reversible inhibitors that quickly reach equilibrium, covalent inhibitors form a stable bond with their target, and the extent of this binding is dependent on the incubation time.
Troubleshooting Steps:
-
Standardize Pre-incubation Time: Ensure a fixed and consistent pre-incubation time of the inhibitor with the target protein or cells across all experiments. A longer pre-incubation time will generally result in a lower IC50 value.
-
Determine k_inact_/K_I_: For a more accurate and reliable measure of potency that is less dependent on assay conditions, it is highly recommended to determine the kinetic parameters k_inact_ (maximal rate of inactivation) and K_I_ (inhibitor concentration at half-maximal inactivation rate). The ratio k_inact_/K_I_ is the second-order rate constant that reflects the inhibitor's efficiency.
-
Control for Compound Stability: Covalent inhibitors can be inherently reactive and may degrade in aqueous buffer over time. Assess the stability of your inhibitor in the assay buffer using methods like LC-MS.
-
Mind the Buffer Composition: Avoid nucleophiles like dithiothreitol (DTT) or β-mercaptoethanol in your assay buffer, as they can react with the electrophilic warhead of the covalent inhibitor, reducing its effective concentration.
Q2: I'm observing significant off-target effects and cellular toxicity with my covalent inhibitor. What are the potential causes and how can I investigate them?
A: Off-target effects and toxicity are critical concerns in the development of covalent inhibitors, often stemming from the reactivity of the electrophilic "warhead."
Troubleshooting and Investigation Strategies:
-
Assess Warhead Reactivity: The electrophile should be reactive enough to bind the intended target but not so reactive that it interacts with numerous other proteins. Assays like the glutathione (GSH) stability assay can provide an initial screen for non-specific reactivity.
-
Proteomic Profiling: Employ chemoproteomic techniques to identify the off-target proteins of your inhibitor. This can be done by using an alkyne- or biotin-tagged version of your inhibitor to pull down its binding partners, which are then identified by mass spectrometry.
-
Selectivity Profiling: Screen your inhibitor against a panel of related kinases or other potential targets to determine its selectivity profile. For instance, this compound, a dual MKK4/7 inhibitor, was shown to have high selectivity within the MKK family as it did not engage with MKK1/2/3/5/6.[1]
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your inhibitor with modified warheads or guidance moieties to identify structures with improved selectivity and reduced off-target effects.
-
CRISPR/Cas9-based Target Validation: To confirm that the observed cellular phenotype is due to the inhibition of the intended target, you can test your inhibitor in cells where the target protein has been knocked out. If the inhibitor still elicits the same effect in the knockout cells, it is likely due to off-target interactions.
Q3: How can I definitively confirm that my inhibitor acts via a covalent mechanism?
A: Several experimental approaches can be used to confirm the covalent binding of your inhibitor to its target.
Confirmation Methods:
-
Mass Spectrometry (MS): Intact protein mass spectrometry can be used to observe the mass shift corresponding to the addition of the inhibitor to the target protein.[1] Tandem MS (MS/MS) can further pinpoint the specific amino acid residue that has been modified. For example, this compound was confirmed to covalently bind to Cys247 in MKK4 and Cys261 in MKK7.[1]
-
Washout Experiments: In a washout experiment, the target (cells or purified protein) is treated with the inhibitor, and then the unbound inhibitor is removed by washing or dialysis. If the inhibitory effect persists after the washout, it indicates an irreversible or very slowly reversible covalent bond.
-
Time-Dependent Inhibition Assay: As mentioned in Q1, demonstrating that the IC50 value decreases with increasing pre-incubation time is a strong indicator of a covalent mechanism.
-
Competition with a Reversible Analog: A non-covalent analog of the inhibitor (lacking the reactive warhead) can be used in a competition experiment. The covalent inhibitor's activity should be sensitive to competition from the reversible analog. A reversible, saturated analog of this compound showed IC50 values above 10 µM, in contrast to the nanomolar potency of the covalent molecule.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for the covalent MKK4/7 inhibitor this compound and provide a comparison with other well-characterized covalent inhibitors.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| MKK4 | 4[2] |
| MKK7 | 181[2] |
Table 2: Comparative Kinetic Parameters of Covalent Inhibitors
| Inhibitor | Target | K_I_ (nM) | k_inact_ (min⁻¹) | k_inact_/K_I_ (M⁻¹s⁻¹) |
| This compound | MKK4 | Not Reported | Not Reported | Not Reported |
| This compound | MKK7 | Not Reported | Not Reported | Not Reported |
| Ibrutinib | BTK | 6.8 | 0.048 | 118,000 |
| Osimertinib | EGFR (L858R/T790M) | 2.5 | 0.042 | 280,000 |
| Neratinib | EGFR | 6.3 | 0.036 | 95,000 |
Note: The determination of k_inact_ and K_I_ provides a more thorough understanding of a covalent inhibitor's potency than IC50 values alone.
Experimental Protocols
Protocol 1: Time-Dependent IC50 Assay
This protocol is designed to assess the time-dependent nature of inhibition, a hallmark of covalent inhibitors.
-
Prepare Reagents:
-
Target enzyme solution
-
Covalent inhibitor stock solution (in DMSO)
-
Assay buffer
-
Substrate solution (e.g., ATP and peptide substrate for a kinase)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
-
Experimental Setup:
-
In a multi-well plate, add the target enzyme to the assay buffer.
-
Add serial dilutions of the covalent inhibitor to the enzyme solution. Include a DMSO-only control.
-
Pre-incubate the enzyme-inhibitor mixture for varying time points (e.g., 0, 15, 30, 60, 120 minutes) at a controlled temperature.
-
-
Initiate Reaction:
-
Add the substrate solution to each well to start the enzymatic reaction.
-
Incubate for a fixed period, ensuring the reaction is in the linear range.
-
-
Detection:
-
Add the detection reagent to stop the reaction and measure the signal (e.g., luminescence, fluorescence, or absorbance).
-
-
Data Analysis:
-
Plot the percentage of inhibition against the inhibitor concentration for each pre-incubation time point.
-
Fit the data to a dose-response curve to determine the IC50 value for each pre-incubation time. A decrease in IC50 with longer pre-incubation supports a covalent mechanism.
-
Protocol 2: Determination of k_inact_ and K_I_ by LC-MS
This protocol allows for the direct measurement of the rate of covalent bond formation.
-
Prepare Reagents:
-
Purified target protein
-
Covalent inhibitor stock solution (in DMSO)
-
Assay buffer
-
Quenching solution (e.g., formic acid)
-
-
Experimental Setup:
-
Incubate the target protein with a range of concentrations of the covalent inhibitor at a constant temperature (e.g., 37°C).
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the reaction and immediately quench it by adding the quenching solution.
-
-
LC-MS Analysis:
-
Analyze the quenched samples by liquid chromatography-mass spectrometry (LC-MS) to determine the percentage of unmodified and modified protein at each time point and inhibitor concentration.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the percentage of modified protein against time and fit the data to a one-phase association equation to determine the observed rate constant (k_obs_).
-
Plot the calculated k_obs_ values against the inhibitor concentrations.
-
Fit this data to the Michaelis-Menten equation for irreversible inhibitors (k_obs_ = k_inact_ * [I] / (K_I_ + [I])) to determine the values of k_inact_ and K_I_.
-
Visualizations
Caption: MKK4/7-JNK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining k_inact_ and K_I_ of a covalent inhibitor using LC-MS.
Caption: Troubleshooting logic for inconsistent IC50 values of covalent inhibitors.
References
improving BSJ-04-122 stability in solution
Welcome to the technical support center for BSJ-04-122. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial solubilization of this compound, dimethyl sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO at a concentration of 90 mg/mL.[1] It is crucial to use high-purity, anhydrous DMSO to prevent the introduction of moisture, which can affect the stability and solubility of the compound. Before use, it is good practice to centrifuge the vial to ensure any powder is collected at the bottom.
Q2: My this compound precipitated out of the aqueous buffer after diluting it from a DMSO stock solution. What should I do?
A2: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic small molecules. Here are several steps you can take to address this:
-
Decrease the Final Concentration: The concentration of this compound in your assay may have surpassed its aqueous solubility limit. Try using a lower final concentration.
-
Optimize DMSO Concentration: While minimizing DMSO is ideal, a slightly higher concentration (up to 0.5%) may be necessary to maintain solubility.[2] Always include a vehicle control with the same final DMSO concentration to ensure it does not affect your experimental results.[2]
-
Adjust Buffer pH: The solubility of ionizable compounds can be pH-dependent.[2] Experimenting with different pH values of your buffer might improve the solubility of this compound.
-
Use a Co-solvent: Consider using a co-solvent system to improve solubility.[2]
-
Proper Mixing Technique: Add the DMSO stock solution dropwise into the aqueous buffer while vortexing or stirring. This rapid mixing can prevent localized high concentrations that lead to precipitation.
Q3: How should I store my this compound stock solutions?
A3: Proper storage is critical for maintaining the integrity of this compound. Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation. For long-term storage, it is recommended to store the DMSO stock solution at -80°C (for up to 6 months) or at -20°C (for up to 1 month).[3] The solid powder form of this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
Troubleshooting Guide
This guide provides a systematic approach to resolving common stability issues with this compound in solution.
Issue 1: Variability in Experimental Results
Inconsistent results can often be traced back to the stability and handling of this compound.
-
Root Cause Analysis:
-
Solution Age: Are you using a freshly prepared solution? Small molecules in solution can degrade over time.
-
Storage Conditions: Was the stock solution stored correctly and protected from light?
-
Freeze-Thaw Cycles: Has the stock solution undergone multiple freeze-thaw cycles?
-
-
Solutions:
-
Always prepare fresh dilutions from a properly stored stock solution for each experiment.
-
Aliquot stock solutions to minimize freeze-thaw cycles.
-
Perform a quality control check of your compound if you suspect degradation.
-
Issue 2: Compound Precipitation in Cell Culture Media
Precipitation in complex biological media can be challenging.
-
Root Cause Analysis:
-
Protein Binding: this compound might be binding to proteins in the serum of the cell culture media, leading to precipitation.
-
pH Shift: The pH of the cell culture media can change over time, affecting compound solubility.
-
High Concentration: The final concentration of this compound may be too high for the media composition.
-
-
Solutions:
-
Reduce Serum Concentration: If experimentally feasible, try reducing the serum percentage in your media.
-
Test Different Media Formulations: Some media components may interact with your compound.
-
Determine Kinetic Solubility: Perform an experiment to find the highest concentration of this compound that remains in solution in your specific cell culture media over the time course of your experiment.[2]
-
Data Presentation
Table 1: this compound Properties
| Property | Value | Source |
| Molecular Weight | 313.74 | [1] |
| Formula | C15H12ClN5O | [1] |
| CAS Number | 2513289-74-0 | [1] |
| IC50 (MKK4) | 4 nM | [1][4] |
| IC50 (MKK7) | 181 nM | [1][4] |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Source |
| Solid (Powder) | -20°C | 3 years | [1] |
| Solid (Powder) | 4°C | 2 years | [1] |
| In Solvent (DMSO) | -80°C | 6 months | [1][3] |
| In Solvent (DMSO) | -20°C | 1 month | [1][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Before opening, centrifuge the vial of this compound powder to ensure all the compound is at the bottom.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Assessing the Kinetic Solubility of this compound in Aqueous Buffer
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Create a serial dilution of the stock solution in DMSO.
-
In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4). This will create a range of final compound concentrations.
-
Incubate the plate at the experimental temperature for a set period (e.g., 1-2 hours).
-
Visually inspect each well for signs of precipitation. The highest concentration that remains clear is the approximate kinetic solubility of this compound under those conditions.[2]
Visualizations
Caption: MKK4/7 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound precipitation in solution.
References
troubleshooting BSJ-04-122 experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the covalent MKK4/7 dual inhibitor, BSJ-04-122.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective dual inhibitor of Mitogen-Activated Protein Kinase Kinase 4 (MKK4) and MKK7.[1][2][3][4][5] It functions as a covalent inhibitor, meaning it forms a permanent bond with its target proteins.[3][4][5] Specifically, it targets a conserved cysteine residue located just before the DFG motif in the activation loop of MKK4 and MKK7, thereby preventing their kinase activity.[2][3][4][5]
Q2: What is the downstream signaling pathway affected by this compound?
MKK4 and MKK7 are the upstream kinases responsible for phosphorylating and activating c-Jun N-terminal Kinase (JNK), a key component of the MAPK signaling pathway.[3][4] By inhibiting MKK4 and MKK7, this compound leads to a reduction in the phosphorylation of JNK (p-JNK), thereby inhibiting its downstream signaling.[1][4] This pathway is involved in various cellular processes, including inflammation, apoptosis, and cell proliferation.
Q3: What are the reported IC₅₀ values for this compound?
The half-maximal inhibitory concentration (IC₅₀) values for this compound can vary slightly depending on the experimental conditions. However, reported values are generally in the low nanomolar range for MKK4 and the mid-nanomolar range for MKK7.
| Target | Reported IC₅₀ |
| MKK4 | 4 nM[1][2][6] |
| MKK7 | 181 nM[1][2][6] |
Q4: How should I prepare and store this compound?
-
Storage: For long-term storage, this compound powder should be kept at -20°C for up to 3 years or at 4°C for up to 2 years.[2] Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]
-
Solubility: this compound is soluble in DMSO at concentrations of 90 mg/mL.[2]
-
Preparation of Stock Solutions: Prepare a concentrated stock solution in DMSO. For cellular assays, this stock can then be further diluted in cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) and consistent across all conditions to avoid solvent-induced artifacts.
Q5: Is there a control compound available for this compound?
Yes, a reversible control compound, this compound-R, is commercially available.[7] This compound is structurally related to this compound but lacks the reactive group responsible for covalent bond formation. Using this compound-R as a negative control can help differentiate between on-target effects and potential off-target or compound-specific effects unrelated to covalent inhibition.
Troubleshooting Guide
This guide addresses potential sources of experimental variability when using this compound.
Issue 1: High Variability in Inhibition of JNK Phosphorylation
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Health or Density | Ensure consistent cell seeding density and monitor cell health. Perform experiments on cells that are in the logarithmic growth phase. |
| Pipetting Inaccuracies | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like DMSO stock. |
| Compound Instability or Precipitation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Visually inspect for any precipitation after dilution in aqueous media. |
| Variable Incubation Times | Use a precise timer for all incubation steps, especially for the inhibitor treatment and pathway stimulation. |
| Inconsistent Pathway Activation | If using a stimulus to activate the JNK pathway (e.g., anisomycin, UV), ensure the stimulus is applied consistently across all wells in terms of concentration and duration. |
Issue 2: Weaker than Expected Inhibition
| Potential Cause | Troubleshooting Steps |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. |
| Insufficient Incubation Time | As a covalent inhibitor, the inhibitory effect of this compound is time-dependent. Consider increasing the pre-incubation time with the inhibitor before stimulating the pathway. |
| High Protein Turnover | The target proteins (MKK4/MKK7) may have a high turnover rate in your cell line, leading to the synthesis of new, uninhibited protein. A longer incubation time or repeated dosing may be necessary. |
| Compound Degradation | Ensure proper storage of the this compound stock solution. Avoid repeated freeze-thaw cycles. |
Issue 3: Off-Target Effects or Cellular Toxicity
| Potential Cause | Troubleshooting Steps |
| High Inhibitor Concentration | Use the lowest effective concentration of this compound as determined by your dose-response experiments. |
| Solvent Toxicity | Ensure the final DMSO concentration is consistent and non-toxic to your cells. Run a vehicle control (DMSO only) to assess solvent toxicity. |
| Non-Specific Covalent Binding | Use the reversible control compound, this compound-R, to determine if the observed effects are due to the covalent mechanism of action or other properties of the compound scaffold. |
Experimental Protocols
Protocol 1: Western Blot Analysis of JNK Phosphorylation
This protocol provides a general workflow for assessing the inhibitory effect of this compound on JNK phosphorylation in a cell-based assay.
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for a predetermined time (e.g., 1-4 hours).
-
If required, stimulate the JNK pathway with an appropriate agonist (e.g., anisomycin) for a specified duration (e.g., 30 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against phospho-JNK (Thr183/Tyr185) and total JNK overnight at 4°C.[8]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities and normalize the phospho-JNK signal to the total JNK signal.
-
Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: A typical experimental workflow for testing this compound.
Caption: A logical flow for troubleshooting this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Discovery of Covalent MKK4/7 Dual Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. glpbio.cn [glpbio.cn]
- 7. cenmed.com [cenmed.com]
- 8. Phospho-SAPK/JNK (Thr183/Tyr185) Antibody (#9251) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
interpreting unexpected results with BSJ-04-122
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BSJ-04-122, a covalent dual inhibitor of MKK4 and MKK7.
Frequently Asked Questions (FAQs)
Q1: My this compound did not inhibit JNK phosphorylation in my cell-based assay. What are the possible reasons?
A1: Several factors could contribute to a lack of JNK phosphorylation inhibition. Please consider the following:
-
Cellular Permeability and Compound Stability: Ensure that this compound is effectively penetrating the cell membrane and remains stable under your experimental conditions. Inadequate incubation time or degradation of the compound can lead to a lack of efficacy.
-
Off-Target Effects or Redundant Pathways: While this compound is a selective MKK4/7 inhibitor, other signaling pathways might be compensating for the inhibition of the MKK4/7-JNK axis in your specific cell line or experimental model. Consider the possibility of crosstalk with other MAPK pathways or alternative signaling cascades that can lead to JNK activation.
-
Experimental Controls: It is crucial to include a negative control compound, such as this compound-R. This compound-R is a reversible control that does not inhibit JNK phosphorylation and can help confirm that the observed effects are specific to the covalent inhibition by this compound.[1][2]
-
Concentration and Incubation Time: The effective concentration and incubation time can vary between cell lines. A dose-response and time-course experiment is recommended to determine the optimal conditions for your system. This compound has been shown to induce a robust reduction of JNK phosphorylation at concentrations as low as 1 µM with a 6-hour incubation.[3]
Q2: I am observing unexpected off-target effects in my experiment. Is this compound known to have off-target activities?
A2: this compound is designed as a highly selective covalent inhibitor of MKK4 and MKK7 with excellent kinome selectivity.[4][5] However, unexpected cellular responses can arise from several factors:
-
High Concentrations: Using concentrations significantly above the recommended IC50 values may lead to off-target binding and subsequent unexpected phenotypes.
-
Cell-Type Specificity: The proteomic landscape of your specific cell model could lead to interactions with proteins other than MKK4 and MKK7.
-
Purity of the Compound: Ensure the purity of your this compound stock to rule out any effects from contaminants.
To investigate potential off-target effects, we recommend performing a proteome-wide analysis, such as chemical proteomics, to identify other potential binding partners in your experimental system.
Q3: What is the expected effect of this compound on cell proliferation?
A3: The effect of this compound on cell proliferation can be context-dependent. While it may have some anti-proliferative effects on its own in certain cancer cell lines, its primary role is often investigated in combination with other inhibitors. For instance, the combination of this compound with a selective, covalent JNK inhibitor has demonstrated enhanced antiproliferative activity in triple-negative breast cancer cells.[4][5] If you do not observe a significant impact on proliferation with this compound alone, consider exploring synergistic combinations with other relevant inhibitors in your cancer model.
Troubleshooting Guides
Problem: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Step |
| Compound Solubility and Stability | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. For in vivo experiments, follow established protocols for formulation.[3] Avoid repeated freeze-thaw cycles of stock solutions. |
| Cell Culture Conditions | Maintain consistent cell passage numbers, confluency, and serum concentrations, as these can influence signaling pathways. |
| Assay Variability | Ensure consistent incubation times, reagent concentrations, and detection methods across all experiments. Use appropriate positive and negative controls in every assay. |
Problem: Difficulty interpreting downstream signaling data.
| Potential Cause | Troubleshooting Step |
| Complex Signaling Network | The MAPK signaling pathway is highly interconnected. Inhibition of MKK4/7 may lead to feedback loops or activation of compensatory pathways. |
| Temporal Effects | The cellular response to MKK4/7 inhibition can change over time. Perform a time-course experiment to capture both early and late signaling events. |
| Cellular Context | The genetic and epigenetic background of your cells will dictate the ultimate response to this compound. |
Experimental Protocols
Western Blotting for JNK Phosphorylation
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control for the specified duration (e.g., 6 hours).[3]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-JNK (T183/Y185) and total JNK.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the targeted signaling pathway and a general experimental workflow for investigating this compound.
Caption: Targeted MKK4/7 signaling pathway inhibited by this compound.
Caption: General experimental workflow for assessing this compound efficacy.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| MKK4 | 4[3][4][6] |
| MKK7 | 181[3][4][6] |
Table 2: Cellular Activity of this compound
| Cell Line | Treatment | Effect |
| MDA-MB-231 | This compound (1, 5, 10 µM; 6 h) | Robust reduction of JNK phosphorylation.[3] |
| MDA-MB-231 | This compound (0-20 µM; 72 h) + JNK-IN-8 | Enhanced antiproliferative effects.[3] |
References
Technical Support Center: Confirming BSJ-04-122 Target Engagement in Cells
Welcome to the technical support center for confirming cellular target engagement of BSJ-04-122. This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) to effectively demonstrate that this compound is interacting with its intended targets, MKK4 and MKK7, within a cellular context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its cellular targets?
A1: this compound is a potent and selective covalent dual inhibitor of Mitogen-Activated Protein Kinase Kinase 4 (MKK4, also known as MAP2K4) and MKK7 (also known as MAP2K7).[1][2] It covalently targets a conserved cysteine residue within the kinase domain of MKK4 and MKK7.[2] MKK4 and MKK7 are key components of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.[2][3]
Q2: Why is it important to confirm target engagement in cells?
A2: Confirming that a compound like this compound engages its intended targets in a cellular environment is a critical step in drug discovery and development. It validates the mechanism of action, helps to interpret cellular phenotypes, and provides confidence that the observed biological effects are due to the on-target activity of the compound. Cellular target engagement assays are essential for progressing a compound from a hit to a lead candidate.
Q3: What are the primary methods to confirm this compound target engagement?
A3: Several robust methods can be employed to confirm the cellular target engagement of this compound. The most common and direct methods include:
-
Cellular Thermal Shift Assay (CETSA®): A biophysical assay that measures the thermal stabilization of a target protein upon ligand binding.[4][5][6]
-
Western Blotting for Downstream Signaling: Measures the inhibition of the phosphorylation of downstream substrates of MKK4/7, such as JNK.[1][3]
-
Chemoproteomics: Utilizes a tagged version of the inhibitor to identify its binding partners throughout the proteome.[7][8][9][10]
-
NanoBRET™ Target Engagement Assay: A bioluminescence resonance energy transfer (BRET)-based assay to quantify compound binding to a target protein in live cells.[11][12]
Experimental Protocols and Troubleshooting Guides
Method 1: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to directly assess the binding of a compound to its target protein in a cellular environment. The principle is that ligand binding increases the thermal stability of the target protein.
Experimental Workflow:
Caption: CETSA experimental workflow for this compound.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., MDA-MB-231) and grow to 80-90% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest cells and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Protein Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Analyze equal amounts of protein by SDS-PAGE and Western blotting using antibodies against MKK4 and MKK7.
-
Expected Results and Data Presentation:
In the presence of this compound, MKK4 and MKK7 will be stabilized at higher temperatures compared to the vehicle-treated control. This will be observed as a shift in the melting curve to the right.
| Temperature (°C) | Vehicle (DMSO) - Soluble MKK4 (% of 40°C) | This compound (10 µM) - Soluble MKK4 (% of 40°C) |
| 40 | 100 | 100 |
| 45 | 95 | 100 |
| 50 | 70 | 98 |
| 55 | 40 | 90 |
| 60 | 15 | 65 |
| 65 | 5 | 30 |
| 70 | <1 | 10 |
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| No thermal shift observed | Insufficient compound concentration or incubation time. | Increase the concentration of this compound or extend the incubation time. |
| Cell permeability issues. | Confirm cell permeability with a different assay or use a cell line with known permeability to similar compounds. | |
| Inefficient cell lysis. | Ensure complete cell lysis by optimizing the freeze-thaw cycles or using a lysis buffer.[13] | |
| High variability between replicates | Uneven heating or cell density. | Ensure accurate and consistent aliquoting of cells and use a calibrated thermal cycler. |
| Inconsistent lysis. | Standardize the lysis procedure and ensure thorough mixing.[13] |
Method 2: Western Blotting for Downstream Signaling
Since this compound inhibits MKK4 and MKK7, a direct consequence of its target engagement is the reduced phosphorylation of their downstream substrate, JNK.[1][2][3]
Signaling Pathway:
Caption: MKK4/7-JNK signaling pathway and the inhibitory action of this compound.
Detailed Protocol:
-
Cell Treatment and Stimulation:
-
Seed cells and grow to the desired confluency.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the JNK pathway with an appropriate agonist (e.g., anisomycin, UV irradiation, or TNF-α) for a short period (e.g., 30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-JNK (Thr183/Tyr185), total JNK, MKK4, MKK7, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and detect the signal using an ECL substrate.
-
Expected Results and Data Presentation:
Treatment with this compound should lead to a dose-dependent decrease in the levels of phosphorylated JNK (p-JNK) upon stimulation, while the levels of total JNK, MKK4, MKK7, and the loading control should remain unchanged.
| This compound (µM) | p-JNK (Relative to Stimulated Control) | Total JNK (Relative to Stimulated Control) |
| 0 (Unstimulated) | 0.1 | 1.0 |
| 0 (Stimulated) | 1.0 | 1.0 |
| 0.1 | 0.7 | 1.0 |
| 1 | 0.3 | 1.0 |
| 10 | 0.05 | 1.0 |
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| No decrease in p-JNK | Ineffective stimulation of the JNK pathway. | Optimize the concentration and duration of the stimulus. |
| Insufficient inhibitor concentration. | Increase the concentration of this compound. | |
| Basal p-JNK levels are high | Cells are stressed. | Ensure optimal cell culture conditions and handle cells gently. |
| Inconsistent results | Variation in stimulation or treatment times. | Standardize all incubation times and reagent concentrations. |
Method 3: Chemoproteomics
This advanced method provides a global and unbiased view of the cellular targets of this compound. It requires a modified version of the inhibitor with a "clickable" tag (e.g., an alkyne group).
Experimental Workflow:
Caption: Chemoproteomics workflow for identifying this compound targets.
Detailed Protocol:
-
Probe Synthesis: Synthesize an analog of this compound containing a terminal alkyne group.
-
Cell Treatment: Treat cells with the alkyne-tagged this compound probe. Include a control where cells are pre-treated with an excess of untagged this compound to compete for binding sites.
-
Cell Lysis and Click Chemistry: Lyse the cells and perform a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction to attach a biotin-azide tag to the alkyne-modified proteins.[7]
-
Enrichment of Tagged Proteins: Use streptavidin-coated beads to pull down the biotinylated proteins.
-
Mass Spectrometry Analysis: Elute the bound proteins, digest them with trypsin, and identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Expected Results and Data Presentation:
The mass spectrometry data will provide a list of proteins that are covalently bound by the this compound probe. MKK4 and MKK7 should be identified with high confidence in the probe-treated sample and should be significantly reduced in the sample pre-treated with the untagged inhibitor.
| Protein | Spectral Counts (Probe-treated) | Spectral Counts (Competition) |
| MKK4 (MAP2K4) | 58 | 3 |
| MKK7 (MAP2K7) | 42 | 2 |
| Off-target 1 | 15 | 14 |
| Off-target 2 | 10 | 1 |
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| Low signal for target proteins | Inefficient probe labeling or click reaction. | Optimize probe concentration, incubation time, and click chemistry conditions. |
| High background of non-specific proteins | Insufficient washing of beads. | Increase the number and stringency of wash steps after the streptavidin pulldown. |
| Probe is too reactive. | Redesign the probe to be less electrophilic. | |
| No competition observed | Insufficient concentration of the competitor. | Increase the concentration of the untagged this compound for the competition experiment. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Covalent MKK4/7 Dual Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genesandcancer.com [genesandcancer.com]
- 9. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Kinase Target Engagement | Kinase Affinity Assay [promega.sg]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
mitigating cytotoxicity of BSJ-04-122 at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating potential cytotoxicity associated with the covalent MKK4/7 dual inhibitor, BSJ-04-122, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a covalent dual inhibitor of MAP Kinase Kinase 4 (MKK4) and MAP Kinase Kinase 7 (MKK7).[1][2] It works by covalently targeting a conserved cysteine residue located before the DFG motif in these kinases, leading to their inhibition.[1][2] This results in the downstream suppression of the JNK signaling pathway, which is implicated in the tumorigenesis of several cancers, including triple-negative breast cancer.[1][2]
Q2: Is cytotoxicity expected with this compound?
As with many small molecule inhibitors, cytotoxicity can be observed, especially at high concentrations.[3][4] This can be due to on-target effects (inhibition of the intended MKK4/7 pathway which can impact cell survival), off-target effects (inhibition of other kinases or cellular proteins), or issues with the compound's solubility and stability in culture.[5][6]
Q3: What are the common causes of cytotoxicity observed with small molecule inhibitors like this compound?
Common causes of cytotoxicity in cell culture experiments include:
-
High Concentrations: Using concentrations significantly above the half-maximal inhibitory concentration (IC50) can lead to off-target effects and cell death.[3]
-
Off-Target Effects: The inhibitor may bind to other cellular targets besides MKK4 and MKK7.[5][6]
-
Solvent Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at certain concentrations.[3]
-
Compound Precipitation: Poor solubility of the inhibitor in cell culture media can lead to the formation of precipitates, which can be cytotoxic.[6]
-
Prolonged Exposure: Continuous and long-term exposure of cells to the inhibitor may disrupt normal cellular processes.[3]
Q4: How can I minimize the risk of cytotoxicity in my experiments?
To minimize cytotoxicity, it is crucial to:
-
Determine the Optimal Concentration: Perform a dose-response experiment to identify the lowest effective concentration that achieves the desired biological effect with minimal toxicity.[6]
-
Use Appropriate Controls: Always include a vehicle-only (e.g., DMSO) control to assess the effect of the solvent on your cells.[6]
-
Ensure Proper Solubility: Prepare the compound as recommended and visually inspect for any precipitation in the media.[7][8]
-
Optimize Exposure Time: Determine the minimum incubation time required to observe the desired on-target effect.[3]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High levels of cytotoxicity observed even at concentrations close to the IC50. | Cell line sensitivity: Your specific cell line may be particularly sensitive to the inhibition of the MKK4/7 pathway or to the inhibitor itself. | 1. Perform a thorough dose-response curve: Determine the precise IC50 and the concentration at which cytotoxicity becomes significant in your cell line. 2. Reduce exposure time: Investigate if a shorter incubation period is sufficient to achieve the desired on-target effect. 3. Consider a different cell line: If feasible, test the inhibitor on a less sensitive cell line to confirm on-target effects. |
| Inconsistent results between experiments. | Compound instability or precipitation: The inhibitor may be degrading or precipitating out of solution. | 1. Prepare fresh stock solutions: Avoid repeated freeze-thaw cycles of the stock solution.[3] 2. Visually inspect media: Before adding to cells, ensure the final dilution in your cell culture medium is clear and free of precipitates. 3. Check solubility: Confirm the final concentration of the inhibitor does not exceed its solubility limit in the culture medium. |
| Lack of on-target effect at non-toxic concentrations. | Low inhibitor potency in your system: The published IC50 values may not be directly transferable to your specific cell line and experimental conditions. | 1. Increase inhibitor concentration: Gradually increase the concentration while closely monitoring for cytotoxicity. 2. Verify on-target engagement: Use techniques like Western blotting to check for the phosphorylation status of downstream targets like JNK to confirm MKK4/7 inhibition.[6] |
| Cytotoxicity observed in the vehicle control group. | Solvent toxicity: The concentration of the solvent (e.g., DMSO) is too high. | 1. Reduce solvent concentration: Ensure the final concentration of the solvent in the culture medium is at a non-toxic level, typically below 0.5%.[3] 2. Run a solvent toxicity curve: Determine the maximum tolerated solvent concentration for your specific cell line. |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (MKK4) | 4 nM | [1][9] |
| IC50 (MKK7) | 181 nM | [1][9] |
| Solubility (DMSO) | 90 mg/mL | [1] |
| Molecular Weight | 313.74 g/mol | [1][7] |
Experimental Protocols
Protocol: Determining the Optimal, Non-Toxic Concentration of this compound using a Dose-Response Cytotoxicity Assay
Objective: To determine the concentration range of this compound that effectively inhibits the target pathway with minimal impact on cell viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Dimethyl sulfoxide (DMSO)
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or similar)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve a range of final concentrations for treatment. Also, prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the different concentrations of this compound and the vehicle control to the respective wells.
-
Include wells with untreated cells as a negative control.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
-
Cytotoxicity Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the readings to the untreated control wells to determine the percentage of cell viability for each concentration.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 for cytotoxicity (the concentration that reduces cell viability by 50%).
-
Select a concentration for your experiments that shows high on-target activity (based on other assays) but low cytotoxicity.
-
Visualizations
Caption: MKK4/7 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a dose-response cytotoxicity assay.
Caption: Logical workflow for troubleshooting high cytotoxicity.
References
- 1. abmole.com [abmole.com]
- 2. Discovery of Covalent MKK4/7 Dual Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. oatext.com [oatext.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.cn [glpbio.cn]
BSJ-04-122 resistance mechanisms in cancer cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BSJ-04-122, a covalent dual inhibitor of MKK4 and MKK7. The information is intended for researchers, scientists, and drug development professionals to address potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a covalent, dual inhibitor that selectively targets Mitogen-Activated Protein Kinase Kinase 4 (MKK4) and MKK7.[1][2][3] It forms a covalent bond with a conserved cysteine residue located before the DFG motif in the kinase domain of both MKK4 and MKK7.[1][2] By inhibiting these kinases, this compound blocks the phosphorylation and subsequent activation of c-Jun N-terminal Kinase (JNK), a key component of the MAPK signaling pathway.[1] This pathway is often dysregulated in various cancers, and its inhibition can lead to reduced cell proliferation.[1]
Q2: In which cancer types has this compound shown potential efficacy?
A2: this compound has demonstrated enhanced antiproliferative activity in triple-negative breast cancer (TNBC) cells, particularly when used in combination with a JNK inhibitor.[1] The overexpression of MKK4/7 has been associated with tumorigenesis in several cancers, including breast, prostate, non-small cell lung cancer, and pediatric leukemia, suggesting potential broader applications for this compound.[1]
Q3: What are the recommended in vitro concentrations for this compound?
A3: The effective concentration of this compound can vary depending on the cell line and experimental conditions. However, studies have shown that concentrations in the range of 1 to 10 µM are effective at inducing a robust reduction in JNK phosphorylation.[3] For antiproliferation assays, a dose range of 1.25 to 20 µM has been used, especially in combination with other inhibitors like JNK-IN-8.[3]
Troubleshooting Guide
This guide addresses potential issues researchers may encounter when investigating resistance mechanisms to this compound. As specific resistance mechanisms to this compound have not yet been extensively documented, this guide is based on established principles of resistance to other kinase inhibitors.
Issue 1: Reduced sensitivity or acquired resistance to this compound in cancer cell lines after prolonged treatment.
Potential Causes and Solutions:
-
Target Alteration: The most common mechanism of acquired resistance to covalent kinase inhibitors is the mutation of the target protein, which can prevent drug binding.
-
Troubleshooting Steps:
-
Sequence the MKK4 and MKK7 genes: Perform Sanger or next-generation sequencing on the resistant cell lines to identify potential mutations in the coding regions of MAP2K4 (MKK4) and MAP2K7 (MKK7), paying close attention to the cysteine residue targeted by this compound and the surrounding amino acids.
-
Functional analysis of mutations: If mutations are identified, introduce them into sensitive parental cells using site-directed mutagenesis to confirm their role in conferring resistance.
-
-
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to compensate for the inhibition of the MKK4/7-JNK pathway.
-
Troubleshooting Steps:
-
Phospho-proteomic profiling: Use techniques like mass spectrometry-based phospho-proteomics to compare the phosphorylation status of key signaling proteins in sensitive versus resistant cells. Look for upregulation of pathways such as PI3K/Akt/mTOR or other MAPK pathways (e.g., ERK, p38).
-
Combination therapy: Based on the identified bypass pathways, test the efficacy of this compound in combination with inhibitors targeting these alternative routes. For example, if the PI3K/Akt pathway is upregulated, a combination with a PI3K or Akt inhibitor could be effective.
-
-
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the cell, reducing its intracellular concentration and efficacy.
-
Troubleshooting Steps:
-
Gene expression analysis: Use qPCR or RNA-seq to measure the expression levels of common ABC transporters (e.g., ABCB1, ABCG2) in resistant cells compared to sensitive cells.
-
Use of efflux pump inhibitors: Treat resistant cells with known ABC transporter inhibitors in combination with this compound to see if sensitivity can be restored.
-
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value |
| MKK4 | 4 nM |
| MKK7 | 181 nM |
Data sourced from AbMole BioScience and MedchemExpress.[2][3]
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
-
Cell Culture: Culture the desired cancer cell line (e.g., MDA-MB-231) in its recommended growth medium.
-
Initial Treatment: Treat the cells with this compound at a concentration equal to the IC50 value for that cell line.
-
Dose Escalation: Once the cells have recovered and are proliferating, gradually increase the concentration of this compound in a stepwise manner. Allow the cells to acclimate and resume normal growth at each concentration before proceeding to the next.
-
Selection of Resistant Clones: Continue this process until the cells can proliferate in the presence of a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).
-
Characterization: Isolate and expand individual resistant clones for further characterization. Confirm the resistant phenotype by comparing the dose-response curve of the resistant clones to the parental cell line.
Protocol 2: Western Blot Analysis of JNK Phosphorylation
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 6 hours).[3]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-JNK (Thr183/Tyr185) and total JNK overnight at 4°C. A loading control like GAPDH or β-actin should also be used.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Mechanism of action of this compound in the MKK4/7-JNK signaling pathway.
References
Technical Support Center: Optimizing Incubation Time for BSJ-04-122 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time for BSJ-04-122 treatment in experimental settings.
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
-
Question: My results with this compound show high variability between replicate wells. What could be the cause?
-
Answer: High variability can arise from several factors. Firstly, ensure a homogenous cell seeding density across all wells of your plate. Inconsistent cell numbers will lead to varied responses. Secondly, pipetting errors, particularly when dealing with small volumes of a concentrated this compound stock solution, can introduce significant variability. To minimize this, prepare a larger volume of your final this compound dilutions to add to each well. Lastly, be mindful of the "edge effect" in microplates, where wells on the perimeter of the plate can experience different environmental conditions. To mitigate this, ensure proper humidity in your incubator and consider excluding the outermost wells from your data analysis.
Issue 2: No Observable Dose-Dependent Effect
-
Question: I am not observing a dose-dependent effect of this compound on my cells at my chosen incubation time. What should I do?
-
Answer: If a dose-dependent response is not observed, consider the following troubleshooting steps:
-
Extend the Incubation Time: The optimal incubation time is cell-line dependent. Some cell lines may require a more extended exposure to this compound to exhibit a significant biological effect. It is advisable to perform a time-course experiment with a range of incubation times (e.g., 6, 12, 24, 48, and 72 hours).
-
Re-evaluate this compound Concentration Range: The effective concentration of this compound can differ significantly between cell types. If you do not observe any effect, you may need to test higher concentrations. Conversely, if you see 100% cell death even at your lowest concentration, a lower concentration range is necessary.
-
Assess Cell Seeding Density: The initial number of cells seeded can influence the outcome. A high cell density might mask the effects of the compound. Conversely, a very low density might lead to poor cell health and inconsistent results. It is crucial to optimize the seeding density for your specific cell line and assay duration.
-
Issue 3: High Cell Toxicity at All Concentrations
-
Question: I am observing high levels of cell death even at the lowest concentrations of this compound. How can I address this?
-
Answer: If you are encountering excessive cytotoxicity, consider the following:
-
Shorten the Incubation Time: High toxicity can be a result of prolonged exposure. Try significantly shorter incubation times (e.g., 2, 4, 6, and 12 hours) to identify a window where the specific inhibitory effects can be observed without widespread cell death.
-
Lower the Concentration Range: The tested concentrations might be too high for your specific cell line. Perform a dose-response experiment with a much lower range of this compound concentrations.
-
Check Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically below 0.5%). Always include a vehicle-only control in your experiments.
-
Frequently Asked Questions (FAQs)
-
Question 1: What is a recommended starting incubation time for this compound treatment?
-
Answer 1: A good starting point for assessing the cellular effects of this compound is a 6-hour incubation, as this has been used to demonstrate target engagement in MDA-MB-231 cells.[1] However, for broader cellular outcomes such as effects on cell proliferation or viability, longer incubation times of 24 to 72 hours are commonly employed.[2][3] The optimal time will ultimately depend on the specific cell line and the biological question being addressed. A time-course experiment is highly recommended to determine the ideal incubation period for your experimental setup.
-
Question 2: How does the mechanism of action of this compound influence the choice of incubation time?
-
Answer 2: this compound is a covalent dual inhibitor of MKK4 and MKK7.[4][5] These are upstream kinases that phosphorylate and activate JNKs within the MAPK signaling pathway.[5] As a covalent inhibitor, this compound forms a stable bond with its targets.[4][5] Inhibition of MKK4/7 and the subsequent reduction in JNK signaling can lead to various downstream effects. Early effects, such as changes in protein phosphorylation, can be observed within a few hours (e.g., 4 to 6 hours).[1] However, downstream consequences that rely on changes in gene expression and protein synthesis, such as impacts on cell proliferation or apoptosis, may require longer incubation periods (e.g., 24 to 72 hours) to become apparent.
-
Question 3: Should the incubation time for this compound be adjusted for different cell lines?
-
Answer 3: Yes, absolutely. Different cell lines can exhibit varying sensitivities to this compound due to differences in their genetic background, protein expression levels of the target kinases (MKK4 and MKK7), and the activity of compensatory signaling pathways. Therefore, it is crucial to empirically determine the optimal incubation time for each cell line used in your studies.
-
Question 4: What are the key considerations for designing a time-course experiment to optimize this compound incubation time?
-
Answer 4: A well-designed time-course experiment should include a range of time points that capture both early and late cellular responses. For this compound, a suggested set of time points could be 0, 2, 4, 8, 12, 24, 48, and 72 hours. It is also important to include both a vehicle control (e.g., DMSO) and a positive control if available. The concentration of this compound used in the time-course experiment should be based on its known IC50 values (4 nM for MKK4 and 181 nM for MKK7) and previously reported cellular assay concentrations (up to 10 µM).[1][4] The readout of the experiment should be relevant to the expected biological effect, such as a cell viability assay or a western blot for phosphorylated JNK.
Data Presentation
Table 1: Example Time-Course Experiment Parameters for this compound
| Parameter | Recommendation | Rationale |
| Cell Line | User-specific (e.g., MDA-MB-231) | Optimal conditions are cell-line dependent. |
| Seeding Density | Optimized for logarithmic growth | Ensures cells are in a healthy, proliferative state. |
| This compound Conc. | 1 µM (or based on IC50) | A concentration known to engage the target. |
| Time Points | 0, 4, 8, 12, 24, 48 hours | To capture both early and late cellular responses. |
| Assay Readout | Cell Viability (e.g., MTT) / Western Blot (p-JNK) | To measure the biological effect of interest. |
| Controls | Vehicle (DMSO), Untreated | To account for solvent effects and baseline levels. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for Cell Viability Assay
-
Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal seeding density to ensure they are in the logarithmic growth phase and do not reach confluency by the end of the experiment. Allow the cells to adhere overnight.
-
This compound Treatment: The following day, treat the cells with a chosen concentration of this compound (e.g., based on published IC50 values). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for different durations (e.g., 6, 12, 24, 48, and 72 hours).
-
Cell Viability Assay: At the end of each incubation period, perform a cell viability assay (e.g., MTT, MTS, or a resazurin-based assay) according to the manufacturer's instructions.
-
Data Analysis: Read the absorbance or fluorescence on a plate reader. Normalize the data to the vehicle control for each time point and plot cell viability against incubation time to determine the optimal duration for the desired effect.
Protocol 2: Western Blot Analysis of Downstream Signaling
-
Cell Seeding: Plate cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Treatment: The next day, treat the cells with the desired concentration of this compound. Include a vehicle control.
-
Time Points: Harvest cells at various time points after treatment (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against your proteins of interest (e.g., phospho-JNK, total JNK, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.
-
-
Analysis: Quantify the band intensities and normalize them to the loading control. Plot the relative protein levels against the incubation time to determine the optimal duration for observing changes in downstream signaling.
Visualizations
Caption: Workflow for optimizing this compound incubation time.
Caption: this compound inhibits MKK4/7, blocking JNK signaling.
References
- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 2. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. abmole.com [abmole.com]
- 5. Discovery of Covalent MKK4/7 Dual Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to MKK4 Inhibitors: BSJ-04-122 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Mitogen-activated protein kinase kinase 4 (MKK4), also known as MAP2K4, is a critical dual-specificity protein kinase that plays a pivotal role in cellular signaling pathways. It predominantly activates c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK) in response to cellular stress and inflammatory cytokines.[1][2] This central role in signal transduction has implicated MKK4 in a variety of diseases, including cancer and inflammatory conditions, making it an attractive target for therapeutic intervention.[1][2][3] This guide provides a detailed comparison of the covalent MKK4 inhibitor BSJ-04-122 with other notable MKK4 inhibitors, supported by experimental data and detailed methodologies.
Overview of MKK4 Inhibitors
A number of small molecule inhibitors targeting MKK4 have been developed, each with distinct characteristics in terms of potency, selectivity, and mechanism of action. This compound has emerged as a potent, covalent dual inhibitor of MKK4 and MKK7.[4] Other investigated inhibitors include the clinical candidate HRX215 (Darizmetinib), natural products and their derivatives like 7,3′,4′-Trihydroxyisoflavone and Genistein, and other synthetic molecules such as HWY336.
Quantitative Comparison of MKK4 Inhibitors
The following table summarizes the in vitro potency of this compound and other selected MKK4 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.[5] It is important to note that IC50 values can be influenced by the specific assay conditions.[5]
| Inhibitor | MKK4 IC50 (nM) | MKK7 IC50 (nM) | Other Kinase IC50 (nM) | Assay Type | Mechanism of Action | Reference |
| This compound | 4 | 181 | - | LanthaScreen Eu Binding Assay | Covalent | [6] |
| HRX215 (Darizmetinib) | 31 (human) | >500-fold selectivity vs MKK7 | >500-fold selectivity vs JNK1 | Not Specified | Not Specified | [7] |
| SM1-71 | Not specified | Not specified | - | Not Specified | Covalent | [1] |
| Compound 5 (3-arylindazole) | 83 | Not specified | - | Not Specified | Not Specified | [6] |
| 7,3′,4′-Trihydroxyisoflavone | Not specified | Not specified | Inhibits Cot (MAP3K8) | In vitro kinase assay | ATP-competitive | [1] |
| Genistein | 400 | Not specified | - | Not Specified | Not Specified | [1] |
| HWY336 | 6,000 | 10,000 | - | In vitro kinase assay | Reversible, Non-covalent | [1] |
MKK4 Signaling Pathway
MKK4 functions as a key node in the MAPK signaling cascade. It is activated by upstream MAPKKKs (e.g., MEKK1, ASK1, TAK1) in response to various stimuli like environmental stress and inflammatory cytokines.[8] Activated MKK4, in turn, phosphorylates and activates JNK and p38 MAPK.[1][2] MKK7 is another kinase that activates JNK, often working in concert with MKK4.[9] The downstream effects of JNK and p38 activation are diverse, influencing processes such as apoptosis, inflammation, and cell proliferation.[1]
Experimental Protocols
Accurate and reproducible experimental data are paramount in drug discovery. Below are detailed methodologies for key assays used to characterize MKK4 inhibitors.
LanthaScreen™ Eu Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay used to measure the affinity of an inhibitor for a kinase.
Principle: The assay measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase by a test compound. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, FRET occurs between the Eu-donor and the tracer's acceptor fluorophore. An inhibitor competing with the tracer for the ATP binding site will disrupt F-RET, leading to a decrease in the signal.
Protocol Outline:
-
Reagent Preparation:
-
Prepare a 4X stock solution of the test compound (e.g., this compound) in 100% DMSO.
-
Prepare a 2X kinase/antibody mixture in the appropriate kinase buffer.
-
Prepare a 4X tracer solution in the kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 4 µL of the 4X test compound to the assay wells.
-
Add 8 µL of the 2X kinase/antibody mixture to all wells.
-
Add 4 µL of the 4X tracer solution to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission from both the europium donor and the Alexa Fluor® 647 acceptor.
-
Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC50 value.[10]
-
Radiometric Kinase Assay
This is a traditional and direct method for measuring kinase activity by quantifying the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate.
Principle: A kinase reaction is performed with the kinase of interest, a suitable substrate (protein or peptide), and ATP spiked with [γ-³²P]ATP. The reaction mixture is then spotted onto a phosphocellulose paper that binds the substrate. Unincorporated [γ-³²P]ATP is washed away, and the radioactivity incorporated into the substrate is quantified using a phosphorimager or scintillation counter.
Protocol Outline:
-
Reaction Mixture Preparation:
-
Prepare a 5X kinase reaction buffer (e.g., containing HEPES, MgCl₂, DTT).
-
Prepare stocks of the peptide or protein substrate and unlabeled ATP.
-
Prepare a working solution of [γ-³²P]ATP.
-
-
Kinase Reaction:
-
In a microfuge tube, combine the kinase reaction buffer, substrate, water, and the kinase enzyme.
-
Add the test inhibitor at various concentrations.
-
Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).
-
-
Stopping the Reaction and Spotting:
-
Stop the reaction by adding an acid (e.g., phosphoric acid).
-
Spot an aliquot of each reaction mixture onto a phosphocellulose paper (e.g., P81).
-
-
Washing and Quantification:
-
Wash the phosphocellulose paper multiple times with a wash buffer (e.g., phosphoric acid) to remove unbound [γ-³²P]ATP.
-
Air-dry the paper.
-
Quantify the radioactivity on the paper using a phosphorimager or scintillation counter.
-
Calculate the kinase activity and determine the IC50 of the inhibitor.[11][12]
-
Selectivity Profile of this compound
This compound was designed as a covalent inhibitor targeting a conserved cysteine residue in the ATP binding pocket of MKK4.[1] This covalent mechanism can contribute to its high potency. While highly potent against MKK4, it also exhibits inhibitory activity against MKK7, another kinase that activates JNK.[1] This dual MKK4/MKK7 inhibition can be advantageous for completely shutting down the JNK signaling pathway in certain therapeutic contexts, such as cancer.[1] However, for applications like liver regeneration, high selectivity for MKK4 over MKK7 is considered desirable.[1] Kinome-wide selectivity profiling is crucial to fully characterize the off-target effects of any kinase inhibitor.
Conclusion
This compound is a potent, covalent dual inhibitor of MKK4 and MKK7. Its high potency makes it a valuable tool for studying the roles of MKK4 and MKK7 in various cellular processes. The choice of an MKK4 inhibitor for a specific research or therapeutic application will depend on the desired selectivity profile. For instance, while the dual inhibition of MKK4 and MKK7 by this compound may be beneficial in cancer therapy, more selective inhibitors like HRX215 might be preferred for applications such as promoting liver regeneration. The experimental protocols provided in this guide offer a foundation for the in vitro characterization and comparison of these and other emerging MKK4 inhibitors.
References
- 1. MKK4 Inhibitors—Recent Development Status and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MKK4 Inhibitors-Recent Development Status and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Covalent MKK4/7 Dual Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. First-in-class MKK4 inhibitors enhance liver regeneration and prevent liver failure. - DKFZ [inrepo02.dkfz.de]
- 8. MAPK signaling pathway | Abcam [abcam.com]
- 9. MKK4 (human) [phosphosite.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]
Comparative Analysis of BSJ-04-122 Specificity in the Inhibition of MKK4/7
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Specificity of the Covalent MKK4/7 Dual Inhibitor, BSJ-04-122
This guide provides a detailed comparison of the covalent dual MKK4/7 inhibitor, this compound, with other known inhibitors, supported by experimental data to validate its specificity. The information is intended to assist researchers in evaluating this compound as a pharmacological tool for studying the MKK4/7 signaling pathway and as a potential therapeutic agent.
Introduction to this compound
This compound is a covalent inhibitor that dually targets Mitogen-Activated Protein Kinase Kinase 4 (MKK4) and Mitogen-Activated Protein Kinase Kinase 7 (MKK7).[1][2] These two kinases are key components of the c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in various cellular processes, including proliferation, apoptosis, and inflammation.[1] Dysregulation of the MKK4/7-JNK pathway has been associated with several diseases, including cancer.[1] this compound covalently targets a conserved cysteine residue located just before the DFG motif in the kinase domain of both MKK4 and MKK7, leading to irreversible inhibition.[1][2]
Comparative Potency of MKK4/7 Inhibitors
The in vitro potency of this compound has been determined and compared with other small molecule inhibitors that also exhibit dual MKK4/7 activity. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.
| Compound | MKK4 IC50 | MKK7 IC50 | Mechanism of Action | Reference |
| This compound | 4 nM | 181 nM | Covalent | [2] |
| HWY336 | 6 µM | 10 µM | Non-covalent, Reversible | [3][4] |
| Bayer Compound (9-H-pyrimido[4,5-b]ind-6-ol scaffold) | <1 µM | <1 µM | Not Specified | [3] |
Validation of this compound Specificity
The specificity of a chemical probe is paramount for its utility in research and potential for therapeutic development. The specificity of this compound has been rigorously evaluated through kinome-wide screening and cellular assays.
Kinome-Wide Selectivity
To assess its selectivity across the entire human kinome, this compound was profiled using the KINOMEscan™ platform. This competition binding assay measures the ability of a compound to displace a ligand from the active site of a large panel of kinases. The results demonstrated the high selectivity of this compound for MKK4 and MKK7. While the full KINOMEscan data for this compound is proprietary, published data indicates its "excellent kinome selectivity".[1] This high degree of selectivity is crucial as it minimizes off-target effects, which can confound experimental results and lead to toxicity in a clinical setting.
Cellular Target Engagement and Pathway-Specific Inhibition
The cellular activity of this compound was validated by assessing its ability to inhibit the phosphorylation of JNK, the direct downstream substrate of MKK4 and MKK7. Western blot analysis in cellular models demonstrated a dose-dependent decrease in phosphorylated JNK (p-JNK) upon treatment with this compound. This confirms that the inhibitor effectively engages its targets within a cellular context and elicits the expected downstream signaling consequences.
Furthermore, the specificity of this compound was confirmed by examining its effect on other parallel MAPK pathways. Studies have shown that this compound does not inhibit the phosphorylation of p38 or ERK1/2, which are downstream of other MKKs (MKK3/6 and MKK1/2, respectively). This lack of cross-reactivity with other MAPK pathways underscores the specific inhibitory action of this compound on the MKK4/7-JNK axis.
Signaling Pathway and Experimental Workflows
To visually represent the biological context and experimental validation of this compound, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of experimental findings. Below are summaries of the key experimental protocols used to validate the specificity of this compound.
LanthaScreen™ Eu Kinase Binding Assay (for IC50 Determination)
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay used to determine the binding affinity of an inhibitor to a kinase.
-
Reagents : Recombinant MKK4 or MKK7 kinase, a europium (Eu)-labeled anti-tag antibody specific for the kinase, an Alexa Fluor™ 647-labeled kinase tracer (a broad-spectrum inhibitor), and the test compound (this compound).
-
Principle : In the absence of an inhibitor, the binding of the tracer to the kinase brings the Eu-donor and the Alexa Fluor-acceptor into close proximity, resulting in a high FRET signal. When an inhibitor competes with the tracer for the kinase's active site, the FRET signal is reduced in a dose-dependent manner.
-
Procedure :
-
A serial dilution of this compound is prepared.
-
The kinase, Eu-labeled antibody, and tracer are incubated with the different concentrations of this compound in a microplate.
-
The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
The TR-FRET signal is read on a plate reader capable of measuring fluorescence at the donor (615 nm) and acceptor (665 nm) emission wavelengths.
-
-
Data Analysis : The ratio of the acceptor to donor fluorescence is calculated. The IC50 value is determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
KINOMEscan™ Assay (for Selectivity Profiling)
This is a competition-based binding assay that quantitatively measures the interactions between a test compound and a large panel of human kinases.
-
Reagents : A panel of DNA-tagged recombinant human kinases, an immobilized broad-spectrum kinase inhibitor, and the test compound (this compound).
-
Principle : Kinases are fused to a unique DNA tag. In the absence of a competing inhibitor, the kinase binds to the immobilized ligand. The amount of bound kinase is quantified by qPCR of the DNA tag. A test compound that binds to the kinase will prevent it from binding to the immobilized ligand, resulting in a reduced qPCR signal.
-
Procedure :
-
This compound is incubated with the panel of DNA-tagged kinases.
-
The mixture is then applied to the immobilized ligand.
-
Unbound kinases are washed away.
-
The amount of bound kinase is quantified by qPCR.
-
-
Data Analysis : The results are typically expressed as a percentage of the control (DMSO). A lower percentage indicates stronger binding of the test compound to the kinase. This data can be visualized as a dendrogram (TREEspot™) to provide a comprehensive overview of the inhibitor's selectivity profile.
Western Blotting for Phosphorylated JNK
This technique is used to detect the levels of phosphorylated JNK in cells treated with this compound, providing a measure of its in-cell target engagement.
-
Cell Treatment : Cultured cells (e.g., a cancer cell line with an active MAPK pathway) are treated with varying concentrations of this compound for a specified period. A positive control (e.g., a known JNK activator like anisomycin) and a vehicle control (DMSO) are included.
-
Protein Extraction : Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification : The total protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer : Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting :
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated JNK (p-JNK).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody for total JNK or a housekeeping protein (e.g., β-actin).
-
-
Detection : The signal is detected using a chemiluminescent substrate that reacts with the HRP enzyme, and the resulting light is captured by an imaging system. The intensity of the bands is quantified to determine the relative levels of p-JNK in each sample.
Conclusion
The available data strongly support the high specificity of this compound as a dual inhibitor of MKK4 and MKK7. Its potent and selective inhibition of the MKK4/7-JNK signaling axis, both in vitro and in cellular contexts, makes it a valuable tool for dissecting the roles of this pathway in health and disease. The comprehensive validation of its specificity, through kinome-wide screening and pathway-specific cellular assays, provides a high degree of confidence in its use as a chemical probe for MKK4 and MKK7. Further preclinical and clinical investigations are warranted to explore its full therapeutic potential.
References
- 1. Discovery of Covalent MKK4/7 Dual Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. MKK4 Inhibitors—Recent Development Status and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Protoberberine Derivative HWY336 Selectively Inhibits MKK4 and MKK7 in Mammalian Cells: The Importance of Activation Loop on Selectivity | PLOS One [journals.plos.org]
BSJ-04-122-R: A Validated Negative Control for the Covalent MKK4/7 Inhibitor BSJ-04-122
For researchers in oncology, immunology, and cell signaling, the use of precise chemical tools is paramount to elucidating complex biological pathways. This guide provides a comparative analysis of BSJ-04-122, a potent covalent dual inhibitor of Mitogen-Activated Protein Kinase Kinase 4 (MKK4) and 7 (MKK7), and its closely related analog, this compound-R, which serves as an ideal negative control.
This compound is a highly selective research tool for interrogating the MKK4/7-JNK signaling axis. Its utility is further enhanced by the availability of this compound-R, a structurally similar compound that lacks the covalent binding mechanism and, consequently, the biological activity of this compound. This pairing allows for rigorous experimental design, enabling researchers to distinguish specific on-target effects from potential off-target or compound-independent phenomena.
Comparative Analysis of this compound and this compound-R
The primary distinction between this compound and its negative control lies in their mechanism of inhibition. This compound is a covalent inhibitor that forms an irreversible bond with a conserved cysteine residue in the ATP-binding pocket of MKK4 and MKK7. In contrast, this compound-R is a reversible control that does not form this covalent bond, leading to a significant reduction in its inhibitory potency.
| Compound | Target(s) | IC50 (MKK4) | IC50 (MKK7) | Mechanism of Action | Effect on JNK Phosphorylation |
| This compound | MKK4, MKK7 | 4 nM | 181 nM | Covalent | Potent Inhibition |
| This compound-R | MKK4, MKK7 | > 10,000 nM | > 10,000 nM | Reversible (Inactive) | No Inhibition |
Signaling Pathway and Mechanism of Action
The MKK4/7-JNK signaling pathway is a critical regulator of cellular processes such as proliferation, apoptosis, and inflammation. MKK4 and MKK7 are upstream kinases that phosphorylate and activate c-Jun N-terminal kinases (JNKs). This compound effectively blocks this pathway by covalently binding to MKK4 and MKK7, thereby preventing the phosphorylation of JNK. This compound-R, lacking the reactive group for covalent bond formation, fails to inhibit MKK4/7 and subsequently does not affect JNK phosphorylation.
Figure 1. The MKK4/7-JNK signaling cascade and points of intervention by this compound and this compound-R.
Experimental Workflow for Validation
To validate the specific inhibitory activity of this compound and the inactivity of this compound-R, a western blot-based assay to measure JNK phosphorylation is recommended.
Figure 2. A typical experimental workflow for comparing the effects of this compound and this compound-R.
Experimental Protocols
In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is designed to measure the binding affinity of the compounds to the target kinases.
-
Reagents: MKK4 or MKK7 kinase, LanthaScreen™ Eu-anti-GST Antibody, Alexa Fluor™ conjugate (tracer), and the test compounds (this compound and this compound-R).
-
Procedure:
-
Prepare a serial dilution of the test compounds.
-
In a 384-well plate, combine the kinase, Eu-anti-GST antibody, and the test compound.
-
Incubate at room temperature for 1 hour.
-
Add the Alexa Fluor™ tracer and incubate for an additional 30 minutes.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
-
Data Analysis: The TR-FRET signal is inversely proportional to the amount of compound bound to the kinase. IC50 values are calculated from the dose-response curves.
Cell-Based Western Blot for JNK Phosphorylation
This experiment assesses the ability of the compounds to inhibit MKK4/7 activity within a cellular context.
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., HeLa or A549) and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound, this compound-R, or vehicle (DMSO) for 2 hours.
-
Stimulate the MKK4/7-JNK pathway by adding a known activator (e.g., 10 µg/mL anisomycin) for 30 minutes.
-
-
Protein Extraction and Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-JNK (Thr183/Tyr185), total JNK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for phospho-JNK and normalize to total JNK and the loading control. Compare the level of JNK phosphorylation in cells treated with this compound to those treated with this compound-R and the vehicle control.
Conclusion
The availability of this compound-R as a validated negative control is a significant asset for researchers studying the MKK4/7-JNK signaling pathway. By incorporating both the active covalent inhibitor and the inactive reversible control in experimental designs, scientists can confidently attribute observed biological effects to the specific inhibition of MKK4 and MKK7, thereby enhancing the rigor and reproducibility of their findings.
A Comparative Analysis of Covalent and Non-Covalent MKK4/7 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Mitogen-Activated Protein Kinase Kinases 4 (MKK4) and 7 (MKK7) are key regulators of the c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in a variety of cellular processes including inflammation, apoptosis, and cell proliferation. Dysregulation of this pathway is associated with numerous diseases, making MKK4 and MKK7 attractive therapeutic targets. This guide provides a comparative analysis of covalent and non-covalent inhibitors targeting these kinases, supported by experimental data, to aid researchers in the selection and development of next-generation therapeutics.
MKK4/7 Signaling Pathway
MKK4 and MKK7 are dual-specificity kinases that are activated by upstream MAP3Ks in response to cellular stress. Once activated, they phosphorylate and activate JNKs. MKK4 is also capable of activating p38 MAPK. The distinct and sometimes synergistic roles of MKK4 and MKK7 make the development of selective inhibitors a key challenge.
Confirming the Downstream Effects of BSJ-04-122 with Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibitor BSJ-04-122 with genetic approaches for validating the downstream effects of targeting the MAP kinase kinases MKK4 and MKK7. This compound is a covalent dual inhibitor of MKK4 and MKK7, key regulators of the JNK signaling pathway, which is implicated in cancer progression.[1][2][3][4] Genetic methods such as siRNA, shRNA, and CRISPR-Cas9 offer alternative strategies to confirm the on-target effects of this compound.
Executive Summary
This compound effectively inhibits MKK4 and MKK7, leading to a significant reduction in the phosphorylation of their downstream target, JNK.[1] This pharmacological intervention mirrors the effects observed with genetic knockdown or knockout of MKK4 and MKK7, which also results in decreased JNK signaling and suppressed tumor growth. This guide presents the available data to support the use of this compound as a specific probe for the MKK4/MKK7-JNK axis and compares its performance with genetic validation methods.
Data Presentation: Pharmacological vs. Genetic Approaches
The following tables summarize the quantitative data from studies utilizing this compound and genetic methods to investigate the MKK4/MKK7 signaling pathway.
Table 1: In Vitro Inhibition of MKK4 and MKK7 by this compound
| Compound | Target | IC50 | Assay Conditions | Reference |
| This compound | MKK4 | 4 nM | In vitro kinase assay | [3] |
| MKK7 | 181 nM | In vitro kinase assay | [3] |
Table 2: Downstream Effects of this compound and Genetic Knockdown on JNK Phosphorylation
| Intervention | Cell Line/Model | Effect on JNK Phosphorylation (p-JNK) | Quantitative Data | Reference |
| This compound (5 µM) | MDA-MB-231 | Robust reduction | Significantly decreased levels of T183/Y185 pJNK | [1] |
| MKK4 Knockdown (shRNA) | MDA-MB-231 Xenograft | Not directly measured | Suppressed tumor growth | [2] |
| MKK4/MKK7 Dual Deletion | Mouse Hippocampus | Diminution of JNK phosphorylation | Reduced levels of pJNK observed via Western Blot | [5][6][7] |
Table 3: Anti-proliferative Effects of this compound and MKK4 Knockdown
| Intervention | Cell Line | Effect | Observations | Reference |
| This compound + JNK-IN-8 | MDA-MB-231 | Enhanced anti-proliferative effect | Combination therapy showed increased efficacy | [2] |
| MKK4 Knockdown (shRNA) | MDA-MB-231 Xenograft | Suppressed tumor growth | Genetic inhibition of MKK4 impeded tumor progression in vivo | [2] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the signaling pathway targeted by this compound and a typical experimental workflow for validating its effects using genetic approaches.
Caption: MKK4/MKK7 signaling pathway with inhibition points.
Caption: Workflow for validating this compound downstream effects.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blot for JNK Phosphorylation
-
Cell Lysis: MDA-MB-231 cells are treated with varying concentrations of this compound or transfected with MKK4/MKK7-targeting or control siRNA/shRNA. After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against phospho-JNK (Thr183/Tyr185), total JNK, MKK4, MKK7, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed to quantify the relative protein expression levels.
siRNA-mediated Knockdown of MKK4/MKK7
-
Cell Seeding: MDA-MB-231 cells are seeded in 6-well plates to reach 50-60% confluency on the day of transfection.
-
Transfection: Cells are transfected with MKK4- or MKK7-specific siRNAs or a non-targeting control siRNA using a lipid-based transfection reagent according to the manufacturer's protocol.
-
Incubation: Cells are incubated for 48-72 hours post-transfection to allow for target gene knockdown.
-
Validation: Knockdown efficiency is confirmed by Western blotting or qRT-PCR for MKK4 and MKK7 protein and mRNA levels, respectively.
-
Functional Assays: Transfected cells are then used for downstream functional assays such as proliferation or apoptosis assays.
CRISPR-Cas9 Mediated Knockout of MKK4/MKK7
-
gRNA Design and Cloning: Guide RNAs (gRNAs) targeting exons of MKK4 and MKK7 are designed and cloned into a Cas9 expression vector.
-
Transfection: MDA-MB-231 cells are transfected with the gRNA/Cas9 plasmids.
-
Single-Cell Cloning: Transfected cells are sorted into 96-well plates to isolate single-cell clones.
-
Screening and Validation: Clones are expanded and screened for MKK4/MKK7 knockout by Western blotting and genomic DNA sequencing to confirm the presence of insertions or deletions (indels) in the target genes.
-
Phenotypic Analysis: Validated knockout clones are then used in functional assays to assess the downstream consequences of MKK4/MKK7 loss.
Alternative Pharmacological Inhibitors
While this compound is a potent and selective covalent inhibitor, other compounds targeting the MKK4/7-JNK pathway exist. A direct comparison of their efficacy and selectivity with this compound in the same experimental systems is an area for future investigation.
Table 4: Other MKK4/MKK7 Inhibitors
| Inhibitor | Target(s) | Mechanism | Notes |
| SM1-71 | MKK family | Covalent | Precursor to this compound with lower selectivity. |
| 7,3′,4′-Trihydroxyisoflavone | MKK4, Cot (MAP3K8) | Not specified | Also inhibits upstream kinase Cot.[2] |
Conclusion
Both the pharmacological inhibitor this compound and genetic approaches (siRNA, shRNA, CRISPR-Cas9) effectively demonstrate that inhibition of MKK4 and MKK7 leads to a reduction in JNK signaling and has anti-proliferative effects in cancer cells. This compound offers a potent, selective, and temporally controllable method for studying this pathway, while genetic methods provide a means of long-term and specific target ablation. The concordance between the results obtained from these distinct approaches provides strong validation for MKK4 and MKK7 as therapeutic targets in cancers with aberrant JNK signaling. This guide provides the foundational data and protocols to aid researchers in designing experiments to further explore the therapeutic potential of targeting the MKK4/MKK7-JNK axis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. abmole.com [abmole.com]
- 4. Discovery of Covalent MKK4/7 Dual Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual Mkk4 and Mkk7 Gene Deletion in Adult Mouse Causes an Impairment of Hippocampal Immature Granule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual Mkk4 and Mkk7 Gene Deletion in Adult Mouse Causes an Impairment of Hippocampal Immature Granule Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Cross-Validation of BSJ-04-122 Activity in Diverse Cancer Cell Lines: A Comparative Guide
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the covalent MKK4/7 dual inhibitor, BSJ-04-122, and its activity across different cancer cell lines. This document summarizes key experimental data, details methodologies for cited experiments, and visualizes relevant biological pathways and workflows.
This compound is a selective, covalent dual inhibitor of Mitogen-Activated Protein Kinase Kinase 4 (MKK4) and MKK7, key components of the c-Jun N-terminal kinase (JNK) signaling pathway.[1] Overexpression of MKK4 and MKK7 has been linked to the progression of various cancers, including breast, prostate, non-small cell lung cancer, and pediatric leukemia, making them attractive targets for therapeutic intervention.[1] this compound covalently targets a conserved cysteine residue located before the DFG motif in the kinase domain of both MKK4 and MKK7.[1]
Comparative Analysis of In Vitro Activity
The primary characterization of this compound has been conducted in the triple-negative breast cancer (TNBC) cell line, MDA-MB-231.[2] Preclinical studies have demonstrated that while this compound alone exhibits modest anti-proliferative effects, its potency is significantly enhanced when used in combination with JNK inhibitors.[1]
Enzymatic Inhibition
This compound demonstrates potent and selective inhibition of MKK4 and MKK7 in enzymatic assays.
| Target | IC50 (nM) |
| MKK4 | 4 |
| MKK7 | 181 |
Table 1: In vitro enzymatic inhibitory activity of this compound against MKK4 and MKK7.[2]
Cellular Anti-proliferative Activity
In cellular assays, the anti-proliferative effect of this compound in MDA-MB-231 cells is most pronounced when combined with the JNK inhibitor, JNK-IN-8.
| Cell Line | Treatment | IC50 (µM) |
| MDA-MB-231 | This compound | > 10 |
| MDA-MB-231 | JNK-IN-8 | ~5 |
| MDA-MB-231 | This compound + JNK-IN-8 (1.25 µM) | ~2.5 |
Table 2: Anti-proliferative activity of this compound alone and in combination with a JNK inhibitor in the triple-negative breast cancer cell line MDA-MB-231 after 72 hours of treatment.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating the cellular activity of this compound.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted from standard procedures for assessing the anti-proliferative effects of chemical compounds on adherent cancer cell lines.
-
Cell Seeding: Plate cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation and Treatment: Prepare a serial dilution of this compound in culture medium. For combination studies, prepare solutions of this compound with a fixed concentration of a JNK inhibitor (e.g., 1.25 µM JNK-IN-8). Remove the overnight culture medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO at the same final concentration as in the highest drug concentration).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well. Incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 values by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Western Blot Analysis for JNK Phosphorylation
This protocol outlines the procedure for detecting the inhibition of MKK4/7 activity by measuring the phosphorylation of its downstream target, JNK.
-
Cell Culture and Treatment: Seed MDA-MB-231 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2-6 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-JNK (Thr183/Tyr185) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total JNK and a loading control (e.g., GAPDH or β-actin).
Alternative MKK4/7 Inhibitors
| Compound | Target(s) | Mechanism | Key Features |
| URMC-099 | MKK4 (and others) | ATP-competitive | Broad-spectrum kinase inhibitor with neuroprotective effects. |
| 5Z-7-Oxozeaenol | MKK7 (and others) | Covalent | Natural product with activity against multiple kinases, including TAK1.[3] |
Table 3: Examples of other inhibitors targeting the MKK4/7 pathway.
Conclusion
This compound is a valuable research tool for investigating the roles of MKK4 and MKK7 in cancer biology. The available data in triple-negative breast cancer cells highlight a promising synergistic effect when combined with JNK inhibitors. Further cross-validation of this compound's activity in a broader range of cancer cell lines, particularly those with known MKK4/7 overexpression, is warranted to fully elucidate its therapeutic potential. The experimental protocols provided herein offer a framework for conducting such comparative studies.
References
A Comparative Analysis of the MKK4/7 Inhibitor BSJ-04-122 and Standard-of-Care Drugs in Triple-Negative Breast Cancer
A head-to-head comparison of the novel MKK4/7 inhibitor, BSJ-04-122, with standard-of-care chemotherapies for triple-negative breast cancer (TNBC) is not yet available in published literature. However, by examining their distinct mechanisms of action and available preclinical data, we can draw preliminary comparisons and highlight the potential of this emerging therapeutic agent.
Triple-negative breast cancer presents a significant therapeutic challenge due to the absence of well-defined molecular targets such as the estrogen receptor, progesterone receptor, and HER2. The current standard of care for TNBC primarily relies on cytotoxic chemotherapy, including agents like cisplatin, paclitaxel, and doxorubicin. These drugs induce DNA damage or interfere with cell division, leading to cancer cell death. However, issues of toxicity and the development of resistance are common.
This compound represents a targeted therapeutic approach, functioning as a covalent dual inhibitor of mitogen-activated protein kinase kinase 4 (MKK4) and MKK7. These kinases are key components of the c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in the survival and proliferation of various cancer cells.
Mechanism of Action: A Tale of Two Strategies
Standard-of-care chemotherapies for TNBC employ a broad cytotoxic approach. Cisplatin, a platinum-based compound, forms cross-links with DNA, disrupting DNA replication and transcription and ultimately triggering apoptosis. Paclitaxel, a taxane, stabilizes microtubules, leading to mitotic arrest and cell death. Doxorubicin, an anthracycline, intercalates into DNA and inhibits topoisomerase II, thereby preventing DNA repair and replication.
In contrast, this compound offers a more targeted mechanism by specifically inhibiting MKK4 and MKK7. This dual inhibition blocks the phosphorylation and subsequent activation of JNK, a downstream effector in the MAPK signaling cascade. The JNK pathway plays a crucial role in cell proliferation, survival, and stress responses. By inhibiting this pathway, this compound aims to selectively impede the growth and survival of cancer cells that are dependent on this signaling axis. Preclinical studies have shown that the combination of this compound with a JNK inhibitor results in enhanced antiproliferative activity in TNBC cells[1].
Preclinical Efficacy: A Glimpse into Potential
Direct comparative studies evaluating the efficacy of this compound against standard-of-care drugs in TNBC are not yet publicly available. However, we can analyze the existing preclinical data for each agent to provide a preliminary assessment.
This compound:
This compound has demonstrated potent inhibition of its target kinases, with IC50 values of 4 nM for MKK4 and 181 nM for MKK7[2]. While specific antiproliferative IC50 values in TNBC cell lines have not been detailed in the readily available literature, the enhanced activity observed when combined with a JNK inhibitor suggests a promising therapeutic window[1].
Standard-of-Care Drugs:
The efficacy of cisplatin, paclitaxel, and doxorubicin in TNBC is well-documented. However, their potency can vary significantly depending on the specific cell line and experimental conditions.
| Drug | Cell Line | IC50 | Source |
| Cisplatin | MDA-MB-231 | ~5-10 µM | |
| BT-549 | ~5-10 µM | [3] | |
| MDA-MB-468 | ~5-10 µM | [3] | |
| Paclitaxel | MDA-MB-231 | 0.3 µM - 5 µM | |
| MDA-MB-468 | Not specified | ||
| BT-549 | Not specified | ||
| Doxorubicin | MDA-MB-231 | 6.6 µM | [4] |
| Hs578T | Not specified | [5] |
Note: IC50 values can vary between studies due to different experimental protocols.
In vivo studies using xenograft models of TNBC have demonstrated the tumor growth inhibitory effects of standard chemotherapies. For instance, doxorubicin treatment in an MDA-MB-231 xenograft model has been shown to significantly reduce tumor volume[6]. Similarly, paclitaxel has been shown to inhibit tumor growth in TNBC xenografts[1].
Experimental Protocols
Detailed experimental protocols for the efficacy studies of this compound are not fully available in the public domain. However, a general understanding of the methodologies used can be described.
In Vitro Cell Proliferation Assay:
A common method to assess the antiproliferative effects of a compound is the MTT or CellTiter-Glo assay.
General Protocol:
-
Cell Seeding: TNBC cells (e.g., MDA-MB-231, BT-549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (this compound or standard-of-care drug) for a specified duration (e.g., 72 hours).
-
Viability Assessment: A reagent such as MTT or CellTiter-Glo is added to the wells. Viable cells metabolize the reagent, producing a measurable signal (colorimetric or luminescent).
-
Data Analysis: The signal intensity is measured using a plate reader. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.
In Vivo Xenograft Study:
Xenograft models are used to evaluate the in vivo efficacy of anticancer agents.
General Protocol:
-
Tumor Implantation: Human TNBC cells are injected subcutaneously into immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment and control groups. The test compound (e.g., this compound) or standard-of-care drug is administered according to a specific dosing schedule and route (e.g., oral, intravenous).
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry) to assess markers of proliferation and apoptosis. The percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes discussed, the following diagrams are provided.
Caption: MKK4/7-JNK Signaling Pathway Inhibition by this compound.
Caption: Workflow for an In Vitro Cell Proliferation Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Cisplatin Induces Differentiation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. New insights in gene expression alteration as effect of doxorubicin drug resistance in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cordycepin Enhances the Therapeutic Efficacy of Doxorubicin in Treating Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of BSJ-04-122's Antiproliferative Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiproliferative effects of the novel MKK4/7 dual inhibitor, BSJ-04-122. As independent validation studies are not yet publicly available, this document summarizes the findings from the initial discovery and characterization of this compound and compares its performance with a standard-of-care chemotherapy agent in triple-negative breast cancer (TNBC).
Introduction to this compound
This compound is a covalent dual inhibitor of MAP Kinase Kinase 4 (MKK4) and MAP Kinase Kinase 7 (MKK7).[1] These kinases are key components of the c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in the tumorigenesis and aggressiveness of several cancers, including triple-negative breast cancer.[1] this compound covalently targets a conserved cysteine residue in the ATP-binding pocket of MKK4 and MKK7, leading to their irreversible inhibition.
A pivotal finding from the initial research is that this compound alone does not exhibit significant antiproliferative activity in TNBC cell lines at concentrations up to 10 µM. Its tumor-suppressing effect is observed when used in combination with a JNK inhibitor, JNK-IN-8. This suggests a synergistic interaction where dual inhibition of the JNK pathway at both the MKK and JNK levels is required for a potent antiproliferative response.
Comparative Analysis of Antiproliferative Effects
To provide a context for the efficacy of the this compound and JNK-IN-8 combination, this section compares its antiproliferative activity with that of paclitaxel, a standard-of-care chemotherapeutic agent for TNBC.
Table 1: Comparison of Antiproliferative Activity in Triple-Negative Breast Cancer Cell Lines
| Compound/Combination | Cell Line | IC50/GI50 (µM) | Exposure Time | Assay Method | Reference |
| This compound + JNK-IN-8 | MDA-MB-231 | Data not publicly available | 72 hours | CellTiter-Glo | Jiang et al., 2020 |
| Paclitaxel | MDA-MB-231 | 0.008 | 72 hours | MTS Assay | G. Lucero et al., 2015 |
| Paclitaxel | MDA-MB-231 | 0.3 | Not Specified | MTT Assay | F. Salari et al., 2021 |
| Paclitaxel | Hs578T | 7 | 72 hours | MTT Assay | R. C. Bernasconi et al., 2023 |
Note: The specific IC50/GI50 value for the combination of this compound and JNK-IN-8 was not provided in the original publication. The study reported a synergistic antiproliferative effect.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Cell Viability Assay for this compound and JNK-IN-8 Combination
The antiproliferative effects of the this compound and JNK-IN-8 combination were assessed using the CellTiter-Glo Luminescent Cell Viability Assay.
Protocol:
-
Cell Seeding: MDA-MB-231 cells were seeded in 96-well plates at a density of 2,000 cells per well.
-
Compound Treatment: After 24 hours, cells were treated with a dose matrix of this compound and JNK-IN-8.
-
Incubation: The treated cells were incubated for 72 hours.
-
Lysis and Luminescence Reading: CellTiter-Glo reagent was added to each well to induce cell lysis and initiate the luciferase reaction. Luminescence was measured using a plate reader.
-
Data Analysis: The luminescent signal, proportional to the amount of ATP and thus the number of viable cells, was used to determine the half-maximal growth inhibitory concentration (GI50).
General MTT Assay for Paclitaxel
The antiproliferative activity of paclitaxel was evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cell Seeding: TNBC cells (e.g., MDA-MB-231, Hs578T) were seeded in 96-well plates.
-
Drug Application: After allowing the cells to adhere overnight, various concentrations of paclitaxel were added.
-
Incubation: Cells were incubated with the drug for a specified period (e.g., 72 hours).
-
MTT Addition: MTT reagent was added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curve.
Visualizations
Signaling Pathway of this compound Action
Caption: Combined inhibition of the JNK pathway by this compound and JNK-IN-8.
Experimental Workflow for Antiproliferative Assay
Caption: A generalized workflow for determining the antiproliferative effects of test compounds.
Conclusion
The available data indicates that this compound, in combination with the JNK inhibitor JNK-IN-8, exhibits a synergistic antiproliferative effect on triple-negative breast cancer cells. However, a direct comparison of its potency with standard-of-care agents like paclitaxel is challenging due to the lack of publicly available IC50 or GI50 values for the combination. The provided data for paclitaxel shows a wide range of IC50 values across different studies and TNBC cell lines, highlighting the inherent variability in such assays. Further independent validation and head-to-head comparative studies are necessary to fully elucidate the therapeutic potential of this compound in the context of existing cancer therapies. The detailed protocols and pathway diagrams presented in this guide are intended to facilitate such future research endeavors.
References
Safety Operating Guide
Personal protective equipment for handling BSJ-04-122
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of the Novel MKK4/7 Inhibitor, BSJ-04-122.
This document provides critical safety and logistical information for the handling of this compound, a covalent dual inhibitor of MKK4 and MKK7.[1][2][3] Given that this is a novel compound for research use only, all personnel must adhere to stringent safety protocols to mitigate potential hazards.[1] The information presented here is intended to supplement, not replace, institutional safety guidelines and a thorough risk assessment for all experimental procedures.
Immediate Safety and Personal Protective Equipment (PPE)
As a matter of standard laboratory practice, and in the absence of comprehensive toxicological data for this compound, a cautious approach to handling is mandatory. The following Personal Protective Equipment (PPE) is required at a minimum for all procedures involving this compound.[4]
1. Eye and Face Protection:
-
Safety Glasses: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn when in the vicinity of where this compound is handled.[4][5]
-
Chemical Splash Goggles: These are required when there is a risk of splashing, such as during the preparation of solutions or aliquoting.[4][5]
-
Face Shield: A full-face shield must be worn over safety glasses or goggles during procedures with a high risk of splashing or aerosol generation.[4][5]
2. Protective Clothing:
-
Laboratory Coat: A flame-resistant lab coat is essential to protect clothing and skin from potential contamination.[5][6] The lab coat should be fully buttoned with sleeves rolled down.
-
Full-Length Pants and Closed-Toe Shoes: To ensure no skin is exposed, long pants and fully enclosed shoes are mandatory in the laboratory.[4][5]
3. Hand Protection:
-
Gloves: Due to the unknown specific chemical resistance of gloves to this compound, double-gloving with nitrile gloves is recommended for all handling procedures.[4] If direct contact or immersion is possible, heavier-duty gloves should be considered. It is crucial to consult the glove manufacturer's chemical resistance guide for the specific solvents being used with this compound.[7][8] Gloves should be changed immediately if contaminated, and hands should be washed thoroughly after removal.
4. Respiratory Protection:
-
Chemical Fume Hood: All work involving solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Respirator: If there is a potential for aerosolization outside of a fume hood, or if handling large quantities, a risk assessment should be conducted to determine the need for respiratory protection, such as an N95 or a higher-level respirator.[6]
Operational and Disposal Plans
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within a chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: When weighing the solid compound, use a balance inside a fume hood or a containment enclosure to prevent the dispersion of fine particles.
-
Solution Preparation: To prepare solutions, slowly add the solvent to the solid this compound to avoid splashing. If sonication or heating is required for dissolution, ensure the container is appropriately sealed or vented as necessary.[9]
-
Storage: this compound stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[2][9]
Disposal Plan:
-
Solid Waste: All disposable materials contaminated with this compound, including gloves, bench paper, and pipette tips, should be placed in a dedicated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated hazardous liquid waste container. Do not pour any amount down the drain.
-
Decontamination: All non-disposable equipment and work surfaces should be decontaminated with an appropriate solvent (e.g., 70% ethanol) after use.
Data Presentation: Glove Selection Guidance
The following table provides general guidance on the chemical resistance of common laboratory gloves. For handling this compound, the choice of glove will also depend on the solvents used in the experimental protocol. Always consult the manufacturer's specific chemical resistance data.
| Glove Material | Recommended For | Not Recommended For |
| Nitrile | Incidental contact with a wide range of chemicals, oils, and solvents. | Prolonged immersion, ketones, and some chlorinated solvents. |
| Latex | Aqueous solutions. Provides good dexterity. | Many organic solvents. Can cause allergic reactions.[4] |
| Neoprene | Broad-spectrum chemical resistance, including acids, bases, and some solvents. | Aromatic and halogenated hydrocarbons. |
| Butyl | Excellent resistance to ketones, esters, and aldehydes. | Hydrocarbons and chlorinated solvents. |
Experimental Protocols: General Workflow
A standardized workflow is critical to ensure safety and experimental reproducibility.
Caption: Experimental workflow for handling this compound.
Signaling Pathway and Logical Relationships
This compound is a covalent dual inhibitor of MAP Kinase Kinase 4 (MKK4) and MAP Kinase Kinase 7 (MKK7). These kinases are upstream regulators of the c-Jun N-terminal kinases (JNKs) within the MAPK signaling pathway.[3]
Caption: Inhibition of the MKK4/7-JNK signaling pathway by this compound.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Covalent MKK4/7 Dual Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Personal Protective Equipment – Lab Safety [ehs.lbl.gov]
- 9. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
